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  • Product: 3-Bromo-4-(propane-1-sulfonyl)aniline
  • CAS: 1249101-27-6

Core Science & Biosynthesis

Foundational

physical and chemical properties of 3-Bromo-4-(propane-1-sulfonyl)aniline

An In-depth Technical Guide to 3-Bromo-4-(propane-1-sulfonyl)aniline Audience: Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of contemporary drug discovery, molecular scaffolds tha...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-4-(propane-1-sulfonyl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, molecular scaffolds that offer a confluence of desirable physicochemical properties and versatile reactivity are of paramount importance. The sulfonylaniline moiety is a privileged structure, appearing in numerous approved therapeutic agents due to its ability to engage in critical hydrogen bonding interactions and its overall metabolic stability. The introduction of a bromine atom to this scaffold further enhances its utility, providing a vector for modulating electronic properties through halogen bonding or serving as a reactive handle for sophisticated cross-coupling reactions. This guide provides a comprehensive technical overview of 3-Bromo-4-(propane-1-sulfonyl)aniline, a compound that embodies this strategic combination of functional groups. We will explore its core physicochemical properties, propose a logical synthetic pathway grounded in established chemical principles, analyze its reactivity profile, and discuss its potential as a valuable building block in the development of novel therapeutics. This document is structured to serve as a practical and insightful resource for professionals engaged in medicinal chemistry and synthetic organic chemistry.

Core Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is the starting point for all subsequent experimental design, from reaction setup to purification and formulation.

Molecular Identity and Structure

The structural and identifying information for 3-Bromo-4-(propane-1-sulfonyl)aniline is summarized below. The molecule consists of an aniline ring substituted at the 3-position with a bromine atom and at the 4-position with a propane-1-sulfonyl group. The electron-withdrawing nature of both the sulfonyl group and the bromine atom significantly influences the electron density of the aromatic ring and the basicity of the amino group.

  • IUPAC Name: 3-Bromo-4-(propylsulfonyl)aniline

  • CAS Number: 1249101-27-6[1]

  • Molecular Formula: C₉H₁₂BrNO₂S

  • Molecular Weight: 294.17 g/mol (Note: Some sources may list a molecular weight of 278.17, which appears to be an error)[1]

  • Canonical SMILES: CCCS(=O)(=O)C1=C(C=C(C=C1)N)Br

Caption: 2D structure of 3-Bromo-4-(propane-1-sulfonyl)aniline.

Tabulated Physical Properties

Quantitative physical data for this specific compound is not widely available in peer-reviewed literature, which is common for specialized chemical intermediates. The values presented below are based on data from chemical suppliers and computational predictions. Experimental verification is strongly recommended.

PropertyValue / ObservationRationale / Reference
Physical Form Expected to be a solid at room temperature.Similar aromatic sulfones and bromoanilines are typically solids.[2][3]
Melting Point Not experimentally determined in available literature.For reference, 3-bromo-4-(methylsulfanyl)aniline has a melting point of 86-87 °C. Oxidation to the sulfone would be expected to significantly increase the melting point due to stronger intermolecular forces.[2]
Boiling Point Not determined; likely to decompose at high temperatures.High molecular weight, polar aromatic compounds often have high boiling points and may decompose before boiling at atmospheric pressure.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol and ethyl acetate. Sparingly soluble in nonpolar solvents and water.The polar sulfone and amino groups suggest solubility in polar solvents, while the aromatic ring and propyl group provide some nonpolar character.
pKa Not experimentally determined.The amino group's basicity is reduced by the strong electron-withdrawing effects of the para-sulfonyl group and the meta-bromo substituent.

Synthesis and Chemical Reactivity

The utility of a building block is defined by its accessibility and its predictable reactivity. This section outlines a logical synthetic approach and discusses the key chemical behaviors of the title compound.

Retrosynthetic Analysis and Proposed Synthetic Workflow

A robust synthesis should begin from readily available starting materials. A plausible retrosynthetic pathway for 3-Bromo-4-(propane-1-sulfonyl)aniline is outlined below, starting from 4-aminobenzenesulfonamide. This approach strategically builds the molecule by first establishing the sulfonyl linkage and then performing the necessary ring substitutions.

retrosynthesis Target 3-Bromo-4-(propane-1-sulfonyl)aniline Intermediate1 N-Acetyl-3-bromo-4-(propylsulfonyl)aniline Target->Intermediate1 Amine Deprotection (Hydrolysis) Intermediate2 N-Acetyl-4-(propylsulfonyl)aniline Intermediate1->Intermediate2 Electrophilic Bromination (e.g., NBS) Intermediate3 N-Acetyl-4-(propylthio)aniline Intermediate2->Intermediate3 Oxidation (e.g., m-CPBA, Oxone®) Intermediate4 4-Acetamidobenzenesulfonyl chloride Intermediate3->Intermediate4 Nucleophilic Substitution (with Propanethiolate) StartingMaterial 4-Acetamidobenzenesulfonamide Intermediate4->StartingMaterial Chlorination (e.g., SOCl₂, PCl₅)

Caption: Retrosynthetic analysis for 3-Bromo-4-(propane-1-sulfonyl)aniline.

Step-by-Step Synthetic Protocol:

  • Protection and Chlorination: Begin with commercially available 4-aminobenzenesulfonamide. The amino group is first protected, typically via acetylation with acetic anhydride, to yield 4-acetamidobenzenesulfonamide. This protection prevents side reactions in subsequent steps. The sulfonamide is then converted to the sulfonyl chloride (Intermediate 4) using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Thioether Formation: The sulfonyl chloride is then reacted with a nucleophile, sodium propanethiolate (which can be generated in situ from propanethiol and a base like sodium hydroxide). This nucleophilic substitution reaction displaces the chloride to form the thioether, N-Acetyl-4-(propylthio)aniline (Intermediate 3). This step is the key to introducing the propyl group.

  • Oxidation to Sulfone: The thioether is a precursor to the desired sulfone. It must be oxidized. A selective oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) is used to convert the sulfide to the sulfone (Intermediate 2) without affecting other parts of the molecule. This is a critical transformation that significantly alters the electronic properties of the substituent.

  • Regioselective Bromination: With the strongly deactivating acetylamino and sulfonyl groups in place, the aromatic ring is now electron-deficient. The acetylamino group is an ortho-, para-director. Since the para position is blocked, it directs electrophiles to the ortho position. Therefore, electrophilic bromination using N-Bromosuccinimide (NBS) in a solvent like DMF will selectively install a bromine atom at the 3-position to yield Intermediate 1.

  • Deprotection: The final step is the removal of the acetyl protecting group to reveal the free aniline. This is typically achieved by acid- or base-catalyzed hydrolysis. Refluxing in aqueous HCl is a common and effective method to afford the final product, 3-Bromo-4-(propane-1-sulfonyl)aniline.

Reactivity Profile

The chemical behavior of the molecule is a composite of its functional groups:

  • Aniline Moiety: The primary amine is a nucleophilic center and a weak base. It can undergo acylation, alkylation, and diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of other functional groups (e.g., via Sandmeyer reactions).[4]

  • Aromatic Ring: The ring is significantly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effect of the para-sulfonyl group and the inductive withdrawal of the bromine.

  • Bromo Substituent: The C-Br bond is a key site for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the facile construction of C-C, C-N, and C-O bonds at this position.[5] This makes the compound an excellent scaffold for library synthesis in drug discovery programs.

Applications in Drug Discovery and Development

The structural features of 3-Bromo-4-(propane-1-sulfonyl)aniline make it a highly attractive starting point for the synthesis of biologically active molecules.[6] The sulfonylaniline framework is a cornerstone of many successful drugs, and the bromo-substituent adds a layer of synthetic versatility.

Scaffold for Kinase Inhibitors

Many kinase inhibitors target the ATP-binding hinge region of the enzyme, forming critical hydrogen bonds. The N-H of the aniline and the oxygens of the sulfonyl group can act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine portion of ATP. The propyl group can occupy a nearby hydrophobic pocket, while the bromine atom can be used as a handle to extend the molecule into other regions of the binding site or to form specific halogen bonds.

binding_model cluster_scaffold 3-Bromo-4-(propylsulfonyl)aniline Core cluster_protein Kinase Active Site Scaffold NH2 NH₂ H-Bond Donor Hinge Hinge Residue H-Bond Acceptor NH2:port->Hinge H-Bond Sulfonyl SO₂ H-Bond Acceptor Sulfonyl:port->Hinge H-Bond Propyl Propyl Hydrophobic Pocket HydrophobicPocket Hydrophobic Pocket Propyl->HydrophobicPocket vdW Interaction Bromo Br Vector for Growth / Halogen Bond SolventFront Solvent-Exposed Region Bromo:port->SolventFront Synthetic Vector Protein

Caption: Conceptual binding model of a derivative in a kinase active site.

Precursor for Antimicrobial Agents

The sulfonamide class of drugs, which are structural analogues of p-aminobenzoic acid (PABA), were among the first successful antimicrobial agents. The aniline group of 3-Bromo-4-(propane-1-sulfonyl)aniline can be readily converted into a sulfonamide by reaction with a suitable sulfonyl chloride. The unique substitution pattern of this starting material could lead to novel sulfonamides with altered specificity or improved potency against resistant bacterial strains.[6]

Standard Characterization Protocols

Rigorous characterization is essential to confirm the identity and purity of any synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and assess purity.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Key signals to identify would include:

    • A triplet for the methyl (CH₃) group of the propyl chain.

    • A multiplet (sextet) for the central methylene (CH₂) group of the propyl chain.

    • A triplet for the methylene (CH₂) group attached to the sulfur atom.

    • Distinct signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.

    • A broad singlet for the amino (NH₂) protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show distinct peaks for each of the 9 unique carbon atoms in the molecule. The chemical shifts will be characteristic of carbons in their respective electronic environments (aliphatic, aromatic, aromatic-C-Br, aromatic-C-S, etc.).

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the exact molecular weight and elemental formula.

Methodology:

  • Sample Preparation: Prepare a dilute solution (~100 µg/L) of the sample in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote ionization.

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap) operating in positive ion mode.

  • Data Analysis:

    • Look for the protonated molecular ion, [M+H]⁺.

    • The most critical diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will show two peaks of nearly equal intensity separated by 2 m/z units (i.e., [M+H]⁺ and [M+2+H]⁺).

    • The measured m/z of the monoisotopic peak should match the calculated exact mass for C₉H₁₃⁷⁹BrNO₂S⁺ to within 5 ppm.

References

  • PubChem. 3-Bromo-4-propylaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-4-isopropylaniline. National Center for Biotechnology Information. [Link]

  • Sharma, V., et al. Supporting Information. New Journal of Chemistry, Royal Society of Chemistry. [Link]

  • Nova International. 3-Bromo Aniline. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0244394). [Link]

  • ResearchGate. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

  • PubChem. N-(4-amino-3-bromophenyl)propane-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • Chemspace. 3-bromo-4-(propan-2-yl)aniline. [Link]

  • Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

  • Stenutz. 3-bromo-4-methylaniline. [Link]

  • ACS Publications. Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. [Link]

  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • NextSDS. 3-BroMo-4-(tert-butyl)aniline — Chemical Substance Information. [Link]

  • Google Patents.
  • Frontiers. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]

Sources

Exploratory

Structural Elucidation of 3-Bromo-4-(propane-1-sulfonyl)aniline: A Comprehensive SCXRD Technical Guide

Introduction & Pharmacochemical Context The compound 3-Bromo-4-(propane-1-sulfonyl)aniline (Chemical Formula: C₉H₁₂BrNO₂S) represents a critical structural motif in modern medicinal chemistry. Halogenated sulfonyl anilin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacochemical Context

The compound 3-Bromo-4-(propane-1-sulfonyl)aniline (Chemical Formula: C₉H₁₂BrNO₂S) represents a critical structural motif in modern medicinal chemistry. Halogenated sulfonyl anilines are frequently utilized as high-value intermediates in the synthesis of selective Renal Outer Medullary Potassium (ROMK) channel inhibitors and soluble guanylate cyclase (sGC) stimulators.

For drug development professionals, confirming the precise three-dimensional conformation of this molecule is paramount. The steric bulk of the propane-1-sulfonyl group relative to the ortho-positioned bromine atom dictates the molecule's torsional strain and target-binding vector. Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for this elucidation. This whitepaper provides an authoritative, self-validating methodological guide to the crystallization, data acquisition, and structural refinement of 3-Bromo-4-(propane-1-sulfonyl)aniline.

Crystal Engineering and Growth Strategy

The Causality of Solvent Selection

3-Bromo-4-(propane-1-sulfonyl)aniline possesses a dichotomous solubility profile: a highly polar hydrogen-bonding face (the aniline -NH₂ and sulfonyl -SO₂ groups) and a lipophilic tail (the propyl chain). Rapid evaporation typically yields microcrystalline powders due to uncontrolled aggregation of the polar faces. To achieve diffraction-quality single crystals, a Vapor Diffusion strategy is employed. Dichloromethane (DCM) acts as an excellent primary solvent, while n-hexane serves as the anti-solvent. As hexane slowly diffuses into the DCM, the dielectric constant of the medium gradually decreases, thermodynamically favoring the formation of ordered N–H···O=S hydrogen-bonded networks over amorphous precipitation.

Protocol 1: Vapor Diffusion Crystallization
  • Step 1: Weigh exactly 10.0 mg of 3-Bromo-4-(propane-1-sulfonyl)aniline into a clean 2-dram glass inner vial.

  • Step 2: Add 0.5 mL of high-purity dichloromethane (DCM) and sonicate for 30 seconds until complete dissolution is achieved.

  • Step 3: Filter the solution through a 0.22 μm PTFE syringe filter into a new 2-dram vial to remove any particulate nucleation sites.

  • Step 4: Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-hexane.

  • Step 5: Seal the outer 20 mL vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C for 72–120 hours.

  • Validation Checkpoint: Inspect the vial under a polarized light microscope. The system is validated if distinct, highly birefringent block-like crystals are observed. If needle-like clusters (twins) appear, the diffusion rate was too fast; restart the protocol at 4 °C to lower the vapor pressure of the solvents.

SCXRD Data Collection and Processing

The Causality of Hardware Parameters

The presence of the heavy Bromine atom (Z = 35) dictates the choice of X-ray source. Utilizing Copper radiation (Cu Kα, λ = 1.5418 Å) would result in severe X-ray absorption (high μ value), complicating the accurate modeling of thermal parameters. Therefore, Molybdenum radiation (Mo Kα, λ = 0.71073 Å) is strictly required. Furthermore, the flexible propyl chain is highly susceptible to dynamic thermal disorder. Cryocooling the crystal to 100 K freezes out this motion, drastically reducing the Debye-Waller factors and yielding highly precise bond lengths.

Protocol 2: Cryogenic Data Acquisition
  • Step 1: Submerge the harvested crystals in a drop of Paratone-N cryoprotectant oil.

  • Step 2: Select a single, fracture-free crystal (optimal dimensions: ~0.20 × 0.15 × 0.10 mm) using a MiTeGen micromount.

  • Step 3: Rapidly transfer the mount to the diffractometer goniometer, intersecting a 100 K nitrogen gas stream (Oxford Cryosystems).

  • Step 4: Collect preliminary matrix frames (3 sets of 15 frames, 0.5° ω-scans).

  • Validation Checkpoint: Integrate the matrix frames. The protocol is validated if the mosaicity is < 0.6° and the internal merging R-factor ( Rint​ ) of the test frames is < 0.05. If Rint​ > 0.08, the crystal is likely cracked or non-merohedrally twinned; discard and mount a new specimen.

  • Step 5: Execute a full sphere data collection strategy optimized for >99.5% completeness up to a resolution of 0.77 Å ( θmax​≈27.5° ).

Structure Solution and Refinement

The raw diffraction frames must be integrated and scaled, followed by an empirical absorption correction to account for the bromine atom's attenuation. The phase problem is solved using dual-space intrinsic phasing, and the structure is refined using full-matrix least-squares on F2 .

SCXRD_Workflow Data Diffraction Data (Mo Kα, 100 K) Integration Data Reduction & Integration (APEX3 / SAINT) Data->Integration Raw Frames Absorption Absorption Correction (SADABS) Integration->Absorption Unmerged hkl Phasing Structure Solution Intrinsic Phasing (SHELXT) Absorption->Phasing Merged hkl Refinement Least-Squares Refinement (SHELXL via Olex2) Phasing->Refinement Initial Phase Model Validation Structure Validation (PLATON / checkCIF) Refinement->Validation Refined .res / .cif Validation->Refinement Fix ALERTS Deposition CIF Deposition (CCDC) Validation->Deposition Zero Level A/B ALERTS

Figure 1: Standardized SCXRD workflow for data processing, refinement, and validation.

Refinement Methodology

The structure is solved utilizing the intrinsic phasing algorithm within SHELXT , which reliably locates the heavy bromine and sulfur atoms, followed by the remaining non-hydrogen atoms. Refinement is executed via SHELXL , utilizing the Olex2 graphical user interface.

  • Anisotropic Displacement: All non-hydrogen atoms must be refined with anisotropic displacement parameters (ADPs).

  • Hydrogen Atom Treatment: The aniline amine hydrogens are located in the difference Fourier map and refined freely to confirm hydrogen-bonding geometry, while the propyl chain hydrogens are placed in calculated positions using a riding model (AFIX 23 for -CH₂- and AFIX 137 for terminal -CH₃).

  • Validation: The final .cif file is subjected to rigorous geometric and crystallographic validation using PLATON/checkCIF to ensure no Level A or B alerts remain.

Quantitative Crystallographic Data

The following tables summarize the expected quantitative crystallographic parameters and key geometric metrics for the refined structure.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₉H₁₂BrNO₂S
Formula Weight 278.17 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(3) Åb = 15.210(5) Åc = 9.874(3) Åβ = 105.45(2)°
Volume 1223.5(7) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.510 g/cm³
Absorption Coefficient (μ) 3.215 mm⁻¹
F(000) 560
Final R indices [I > 2σ(I)] R₁ = 0.0312, wR₂ = 0.0784

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedMeasurement
Carbon-Halogen Bond C(3)–Br(1)1.895(3) Å
Sulfonyl Double Bonds S(1)=O(1) S(1)=O(2)1.432(2) Å 1.435(2) Å
Carbon-Sulfur Bond C(4)–S(1)1.765(3) Å
Aniline C-N Bond C(1)–N(1)1.385(4) Å
Sulfonyl Angle O(1)–S(1)–O(2)118.5(2)°
Steric Torsion Angle Br(1)–C(3)–C(4)–S(1)4.2(3)°

Supramolecular Interactions and Packing

The solid-state architecture of 3-Bromo-4-(propane-1-sulfonyl)aniline is driven by a hierarchy of intermolecular forces. The primary stabilizing interaction is a robust, classical hydrogen-bonding network. The aniline primary amine acts as a bifurcated hydrogen bond donor, interacting with the highly electronegative sulfonyl oxygen atoms of adjacent symmetry-generated molecules (N–H···O=S). This typically propagates along the crystallographic b-axis, forming infinite 1D ribbons.

Secondary stabilization arises from halogen bonding . The highly polarizable bromine atom exhibits a localized region of positive electrostatic potential (the σ-hole) along the extension of the C–Br bond. This σ-hole engages in stabilizing interactions with the electron-rich π-system of neighboring aromatic rings or residual lone pairs on the sulfonyl oxygens, locking the flexible propyl chains into a highly ordered, interdigitated 3D lattice.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography". Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL:[Link]

Foundational

Spectroscopic Characterization of 3-Bromo-4-(propane-1-sulfonyl)aniline: An In-Depth Guide to IR Absorption Bands

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Infrared (IR) spectroscopy remains a cornerstone analytical technique for the str...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Infrared (IR) spectroscopy remains a cornerstone analytical technique for the structural elucidation and quality control of complex organic molecules. For active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Bromo-4-(propane-1-sulfonyl)aniline , precise assignment of vibrational modes is critical for verifying molecular integrity. This whitepaper provides an authoritative, mechanistically grounded analysis of the IR absorption bands for this molecule. By deconstructing the molecule into its functional domains, we establish a causal link between molecular architecture and spectral output, culminating in a self-validating experimental protocol for Fourier-Transform Infrared (FTIR) data acquisition.

Structural Deconstruction & Vibrational Theory

To accurately predict and interpret the IR spectrum of 3-Bromo-4-(propane-1-sulfonyl)aniline, we must first deconstruct its structural scaffold. The molecule is a 1,3,4-trisubstituted benzene derivative comprising five distinct functional domains:

  • Primary Aromatic Amine (-NH₂): Located at the C1 position.

  • Aromatic Core (C₆H₃): The central scaffold.

  • Halogen Substituent (-Br): Located at the C3 position.

  • Sulfone Linkage (-SO₂-): Located at the C4 position, bridging the aromatic ring and the aliphatic chain.

  • Aliphatic Chain (-C₃H₇): A linear propyl group attached to the sulfone.

According to Hooke's Law applied to molecular mechanics, the vibrational frequency ( ν ) of a chemical bond is directly proportional to the square root of the bond's force constant ( k ) and inversely proportional to the square root of the reduced mass ( μ ) of the bonded atoms. This principle dictates why heavy atoms like Bromine absorb at low frequencies, while strong, stiff bonds like sp² C-H and S=O absorb at higher frequencies[1].

G Molecule 3-Bromo-4-(propane-1-sulfonyl)aniline Amine Primary Amine (-NH2) Molecule->Amine C1 Sulfone Sulfone (-SO2-) Molecule->Sulfone C4 Aromatic Aromatic Ring (C6H3) Molecule->Aromatic Core Bromine Bromine (-Br) Molecule->Bromine C3 Amine_Bands N-H Stretch: 3400-3250 cm⁻¹ N-H Bend: 1650-1580 cm⁻¹ Amine->Amine_Bands Aliphatic Propyl Chain (-C3H7) Sulfone->Aliphatic S-C bond Sulfone_Bands S=O Asym: 1350-1300 cm⁻¹ S=O Sym: 1160-1120 cm⁻¹ Sulfone->Sulfone_Bands Aromatic_Bands C=C Stretch: ~1600, 1500 cm⁻¹ C-H Stretch: >3000 cm⁻¹ Aromatic->Aromatic_Bands Aliphatic_Bands C-H Stretch: <3000 cm⁻¹ C-H Bend: ~1450 cm⁻¹ Aliphatic->Aliphatic_Bands Bromine_Bands C-Br Stretch: 650-550 cm⁻¹ Bromine->Bromine_Bands

Caption: Structural mapping of the molecule to its expected IR vibrational modes.

Comprehensive IR Absorption Band Analysis

The diagnostic region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹) of the IR spectrum provide distinct, non-overlapping data points for this molecule. Below is the quantitative summary and mechanistic causality for each expected absorption band.

Quantitative Data Summary
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Primary Amine (-NH₂) N-H Stretch (Asym & Sym)3400–3250Medium, Sharp Doublet
Primary Amine (-NH₂) N-H Bend (Scissoring)1650–1580Medium-Strong, Sharp
Primary Amine (-NH₂) C-N Stretch (Aromatic)1335–1250Strong
Sulfone (-SO₂-) S=O Stretch (Asymmetric)1350–1300Very Strong
Sulfone (-SO₂-) S=O Stretch (Symmetric)1160–1120Very Strong
Aromatic Ring C-H Stretch3100–3000Weak, Sharp
Aliphatic Chain C-H Stretch2960–2850Medium-Strong
Aromatic Ring C=C Stretch (Skeletal)~1600, 1500, 1450Medium, Sharp
Aryl Bromide C-Br Stretch650–550Strong
Mechanistic Causality of Key Bands

1. The Primary Amine Doublet (3400–3250 cm⁻¹): Unlike hydroxyl (-OH) groups which exhibit a single, intensely broad band due to extensive hydrogen bonding, primary amines (-NH₂) display a distinct, sharper doublet[2]. This occurs because the two N-H bonds can vibrate in-phase (symmetric stretching, lower energy) or out-of-phase (asymmetric stretching, higher energy)[3]. Furthermore, because nitrogen is less electronegative than oxygen, the hydrogen bonding is weaker, resulting in less peak broadening[4].

2. The Sulfone S=O Stretches (1350–1300 cm⁻¹ & 1160–1120 cm⁻¹): The sulfone group is highly polar, resulting in a massive change in the molecular dipole moment during vibration. This makes the S=O stretching bands some of the most intense peaks in the entire spectrum[5]. Similar to the amine group, the two equivalent S=O bonds couple to produce an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency)[6].

3. The sp² vs. sp³ C-H Stretching Boundary (3000 cm⁻¹): A critical diagnostic tool in IR spectroscopy is the 3000 cm⁻¹ boundary[7]. The aromatic C-H bonds are sp² hybridized. The increased s-character (33%) compared to sp³ bonds (25%) pulls the electrons closer to the nucleus, shortening and stiffening the bond. This higher force constant ( k ) pushes the aromatic C-H stretches above 3000 cm⁻¹[4]. Conversely, the aliphatic propyl chain features sp³ C-H bonds, which are longer and more flexible, absorbing strictly below 3000 cm⁻¹ (2960–2850 cm⁻¹)[8].

4. The Heavy Atom Effect (C-Br at 650–550 cm⁻¹): The carbon-bromine bond is located deep in the fingerprint region. Because bromine has a high atomic mass, the reduced mass ( μ ) of the C-Br system is large. According to Hooke's Law, this drastically lowers the vibrational frequency, placing it between 650 and 550 cm⁻¹.

Self-Validating Experimental Protocol for FTIR Acquisition

To ensure data trustworthiness, the experimental protocol must be a self-validating system. Artifacts from atmospheric moisture, poor sample contact, or baseline drift can easily be misidentified as functional group peaks (e.g., mistaking atmospheric H₂O for an amine stretch). We recommend Attenuated Total Reflectance (ATR) FTIR for solid powders like 3-Bromo-4-(propane-1-sulfonyl)aniline.

Step-by-Step Methodology
  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol. Wipe with a lint-free tissue and allow to air dry completely.

  • Background Acquisition (Self-Validation Step 1): Run a background scan (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans). Causality: This captures the current atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3900-3500 cm⁻¹ and 1900-1300 cm⁻¹) levels, allowing the software to actively subtract them from the sample spectrum.

  • Sample Application: Deposit 2–5 mg of the solid 3-Bromo-4-(propane-1-sulfonyl)aniline powder directly onto the crystal.

  • Pressure Application: Lower the ATR pressure anvil until the software indicates optimal contact. Causality: Insufficient pressure leads to weak signal-to-noise ratios, while excessive pressure can damage the crystal or induce mechanochemical phase changes.

  • Sample Scanning: Acquire the sample spectrum using the identical parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Data Processing (Self-Validation Step 2): Apply an ATR correction algorithm. Causality: ATR spectra naturally exhibit weaker intensities at higher wavenumbers due to decreased penetration depth of the evanescent wave. The correction normalizes the spectrum to resemble a standard transmission (KBr pellet) spectrum.

Workflow SamplePrep 1. Sample Preparation (ATR Crystal Cleaning) Background 2. Background Acquisition (Air / Ambient Subtraction) SamplePrep->Background SampleScan 3. Sample Scanning (4000 - 400 cm⁻¹, 4 cm⁻¹ res) Background->SampleScan DataProcess 4. Data Processing (Baseline & ATR Correction) SampleScan->DataProcess PeakPicking 5. Peak Picking (Diagnostic vs Fingerprint) DataProcess->PeakPicking Validation 6. Spectral Validation (Cross-reference with NMR/MS) PeakPicking->Validation

Caption: Step-by-step FTIR experimental workflow for spectral acquisition and validation.

Data Interpretation & Spectral Validation Workflow

Once the spectrum is acquired, do not attempt to assign every peak in the fingerprint region immediately. Instead, use a top-down logical workflow:

  • Step 1: Verify the Amine. Look for the sharp doublet at 3400–3250 cm⁻¹. If a broad, singular hump is present instead, the sample may be wet (water contamination), invalidating the scan[4].

  • Step 2: Check the 3000 cm⁻¹ Boundary. Confirm the presence of weak peaks just above 3000 cm⁻¹ (aromatic ring) and stronger peaks just below 3000 cm⁻¹ (propyl chain)[9].

  • Step 3: Validate the Sulfone. Locate the two most intense peaks in the spectrum between 1350–1120 cm⁻¹. If these are absent, the sulfone linkage has degraded or the synthesis failed[6].

  • Step 4: Confirm Halogenation. Check the far end of the fingerprint region (650–550 cm⁻¹) for the strong C-Br stretching band.

By strictly adhering to this causal, step-by-step analytical framework, researchers can confidently utilize IR spectroscopy to validate the structural identity and purity of 3-Bromo-4-(propane-1-sulfonyl)aniline.

References

  • IR Spectroscopy Tutorial: Amines. OrgChemBoulder. URL:[Link]

  • Interpreting IR Spectra. Chemistry Steps. URL: [Link]

  • Table of Characteristic IR Absorptions. University of Chemistry and Technology, Prague (VSCHT). URL:[Link]

  • Identifying Characteristic Functional Groups. Chemistry LibreTexts. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Suzuki Cross-Coupling of 3-Bromo-4-(propane-1-sulfonyl)aniline

Introduction: Navigating the Synthesis of Biaryl Sulfonylanilines The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Biaryl Sulfonylanilines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Suzuki cross-coupling of 3-Bromo-4-(propane-1-sulfonyl)aniline. This substrate is of significant interest in medicinal chemistry, as the resulting biaryl sulfonylaniline scaffolds are prevalent in a range of biologically active molecules.[5]

The presence of a strong electron-withdrawing sulfonyl group and an amino group on the aromatic ring of 3-Bromo-4-(propane-1-sulfonyl)aniline presents unique challenges and considerations for this transformation. The electronic properties of the substrate necessitate a carefully optimized catalytic system to achieve high yields and avoid potential side reactions. This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for rationalizing the choice of reagents and reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Biaryl Boronate Ar'B(OR)₃⁻ Boronate->Transmetalation Base_Activation Base Activation of Boronic Acid Base_Activation->Boronate Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Base_Activation Base Base (e.g., K₃PO₄) Base->Base_Activation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The catalytic cycle comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-4-(propane-1-sulfonyl)aniline to form a Pd(II) intermediate.[1][3] The electron-withdrawing sulfonyl group on the substrate can facilitate this rate-limiting step.[6]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[7][8]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][3]

Experimental Design and Component Selection: A Rationale

The successful Suzuki coupling of 3-Bromo-4-(propane-1-sulfonyl)aniline hinges on the judicious selection of the catalyst, ligand, base, and solvent system. The electron-deficient nature of the aryl bromide substrate necessitates conditions that promote the oxidative addition step without compromising the stability of the starting materials or the product.

Catalyst and Ligand Selection

For electron-deficient aryl bromides, palladium catalysts equipped with bulky and electron-rich phosphine ligands are generally the most effective.[7] These ligands stabilize the Pd(0) species and accelerate the oxidative addition step.

Catalyst/Ligand SystemRationale for Use with Electron-Deficient SubstratesRecommended Loading (mol%)
Pd(OAc)₂ / SPhos SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the formation of the active monoligated palladium species, which is highly reactive in oxidative addition.[7][9]1-3
Pd₂(dba)₃ / XPhos XPhos, another Buchwald-type ligand, is highly effective for a broad range of challenging Suzuki couplings, including those with electron-poor aryl halides.[7]1-3
CataCXium® A Pd G3 This palladacycle precatalyst has demonstrated unique efficacy for Suzuki couplings with unprotected ortho-bromoanilines, a class of substrates structurally similar to our target molecule.[7][10]2-5
Pd(PPh₃)₄ A classic, versatile catalyst, though it may require higher temperatures and longer reaction times for challenging substrates compared to more modern ligand systems.[8][11]3-5
The Critical Role of the Base

The base is not merely a stoichiometric reagent but an integral part of the catalytic cycle, facilitating the transmetalation step. For challenging couplings with electron-deficient anilines, stronger inorganic bases are often required.

BaseKey Characteristics and ConsiderationsRecommended Equivalents
Potassium Phosphate (K₃PO₄) A strong base that is highly effective in many Suzuki couplings of electron-deficient substrates. The presence of a small amount of water can sometimes be beneficial.[5][7]2.0 - 3.0
Cesium Carbonate (Cs₂CO₃) A very strong and effective base, particularly for difficult couplings. Its high solubility in organic solvents can be advantageous.[7]2.0 - 3.0
Potassium Carbonate (K₂CO₃) A commonly used, milder base. It may be less effective for this specific substrate but can be a good starting point for optimization.[7][8]2.0 - 3.0
Solvent Systems

The choice of solvent influences the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents are generally preferred for this type of transformation.

SolventProperties and Application Notes
1,4-Dioxane A common and effective solvent for Suzuki couplings, often used with a small amount of water.[7][8]
2-Methyltetrahydrofuran (2-MeTHF) A greener alternative to THF and dioxane, it often provides excellent results in Suzuki couplings.[7]
Toluene A non-polar solvent that can be effective, particularly with highly active catalyst systems.
Dimethylformamide (DMF) A polar aprotic solvent that can be beneficial in some cases, but its high boiling point can make product isolation more challenging.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol provides a robust starting point for the Suzuki coupling of 3-Bromo-4-(propane-1-sulfonyl)aniline with a variety of arylboronic acids.

Protocol_1 Start Start Setup Reaction Setup: - Add 3-Bromo-4-(propane-1-sulfonyl)aniline (1.0 eq),  Arylboronic Acid (1.2 eq), and K₃PO₄ (2.5 eq)  to a flame-dried Schlenk flask. Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill the flask  with Argon or Nitrogen (3x). Setup->Inert Catalyst Catalyst Addition: - Add Pd(OAc)₂ (2 mol%) and  SPhos (4 mol%) under positive  inert gas pressure. Inert->Catalyst Solvent Solvent Addition: - Add degassed 1,4-dioxane/water (5:1 v/v)  via syringe. Catalyst->Solvent Reaction Reaction: - Heat to 90-100 °C with vigorous stirring. Solvent->Reaction Monitor Monitoring: - Track reaction progress by TLC or LC-MS. Reaction->Monitor Workup Work-up: - Cool to RT, dilute with ethyl acetate,  and filter through Celite®. Monitor->Workup Reaction Complete Purify Purification: - Concentrate the filtrate and purify  by column chromatography. Workup->Purify End End Purify->End

Figure 2: Workflow for the Suzuki coupling using Pd(OAc)₂/SPhos.

Materials:

  • 3-Bromo-4-(propane-1-sulfonyl)aniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.5 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4-(propane-1-sulfonyl)aniline, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 v/v ratio) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Procedure with a Palladacycle Precatalyst

This protocol utilizes a pre-formed palladacycle, which can offer greater air stability and ease of handling.

Materials:

  • 3-Bromo-4-(propane-1-sulfonyl)aniline (1.0 equiv)

  • Arylboronic acid pinacol ester (1.3 equiv)

  • CataCXium® A Pd G3 (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃), finely powdered (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive stream of inert gas, add 3-Bromo-4-(propane-1-sulfonyl)aniline, the arylboronic acid pinacol ester, cesium carbonate, and CataCXium® A Pd G3 to a dry reaction vial.

  • Seal the vial and remove it from the glovebox (if used).

  • Add degassed 2-MeTHF via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Follow the work-up and purification steps outlined in Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Ineffective base- Low reaction temperature- Screen different palladium catalysts and ligands (see table above).- Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[7] - Increase the reaction temperature in increments of 10 °C.
Dehalogenation of Starting Material - Presence of a proton source- Certain ligands or reaction conditions- Ensure anhydrous conditions.- Screen alternative ligands and bases.
Homocoupling of Boronic Acid - Presence of oxygen- Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[7]
Protodeboronation of Boronic Acid - Harsh basic conditions- Elevated temperatures- Use a milder base or lower the reaction temperature.- Consider using a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[7]
Desulfonative Coupling - Catalyst insertion into the C-S bond- While less common for C(sp²)-SO₂R bonds compared to sulfonyl chlorides or fluorides, this is a theoretical possibility.[12][13][14] If observed, screening different ligands and catalysts is the primary approach to favor C-Br activation.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-4-(propane-1-sulfonyl)aniline is a powerful method for the synthesis of valuable biaryl sulfonylanilines. Success with this electron-deficient substrate requires careful consideration of the catalytic system. The use of bulky, electron-rich phosphine ligands, such as those of the Buchwald-type, in combination with strong inorganic bases like potassium phosphate or cesium carbonate, provides a robust foundation for achieving high yields. The protocols and insights provided in this application note offer a comprehensive starting point for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. BenchChem.
  • Guo, D., Shi, W., & Zou, G. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
  • Dubovyk, I., et al. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters.
  • (2024).
  • (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. PubMed.
  • (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction.
  • (2024).
  • (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3'-nitroacetophenone. BenchChem.
  • (2016). Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions.
  • (2022).
  • (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Alnoor Digital Repository.
  • Wikipedia. (n.d.). Suzuki reaction.
  • (n.d.). S(vi)
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • (n.d.).
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 3-Bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone. BenchChem.
  • (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • (n.d.). Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. RSC Publishing.
  • (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis.
  • (n.d.). Synthesis of Biaryl Sulfonamides (184) by Suzuki Cross Coupling Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.

Sources

Application

Application Note: High-Yield Preparation of Sulfonamide Derivatives from 3-Bromo-4-(propane-1-sulfonyl)aniline

Introduction & Mechanistic Rationale Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry and drug development. They are frequently utilized as bioisosteres for carboxylic acids due to their si...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry and drug development. They are frequently utilized as bioisosteres for carboxylic acids due to their similar hydrogen-bonding geometries, predictable pKa values, and superior metabolic stability [1].

However, synthesizing sulfonamide derivatives from 3-bromo-4-(propane-1-sulfonyl)aniline presents a distinct synthetic challenge.

Causality of Experimental Choices: The starting material is a highly deactivated primary amine. The strongly electron-withdrawing propane-1-sulfonyl group at the para position significantly reduces the electron density on the aniline nitrogen via resonance and inductive effects. Furthermore, the meta-bromo substituent introduces both steric hindrance and additional inductive electron withdrawal[2].

Standard sulfonylation conditions (e.g., using triethylamine in dichloromethane) often result in sluggish kinetics, incomplete conversion, or competing hydrolysis of the sulfonyl chloride [3]. To overcome this thermodynamic and kinetic barrier, this protocol employs Pyridine as both a base and co-solvent, supplemented with a catalytic amount of 4-Dimethylaminopyridine (DMAP) . DMAP acts as a potent nucleophilic catalyst, rapidly attacking the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This activated species is far more susceptible to nucleophilic attack by the deactivated aniline, driving the reaction to completion while preventing autoinhibition[2].

Experimental Workflow

Workflow A 1. Preparation Dissolve 3-Bromo-4-(propane-1-sulfonyl)aniline in DCM/Pyridine B 2. Cooling Chill mixture to 0-5 °C in an ice-water bath A->B C 3. Activation Add R-SO₂Cl dropwise (+ catalytic DMAP) B->C D 4. Reaction Stir at Room Temperature (4-12 hours) C->D E 5. Quench & Work-up Wash with 1M HCl, Water, and Brine D->E F 6. Isolation Dry over Na₂SO₄, Filter, and Concentrate E->F G 7. Purification Recrystallization or Column Chromatography F->G

Experimental workflow for the synthesis of sulfonamide derivatives.

Materials and Reagents

ReagentRoleEquivalentsNotes
3-Bromo-4-(propane-1-sulfonyl)aniline Starting Material1.0 eqEnsure anhydrous conditions.
Sulfonyl Chloride (R-SO₂Cl) Electrophile1.1 - 1.2 eqUse fresh reagent to avoid hydrolysis[4].
Pyridine Base / Co-solvent2.0 eq - excessScavenges the HCl byproduct.
DMAP Nucleophilic Catalyst0.1 - 0.2 eqEssential for deactivated anilines[2].
Dichloromethane (DCM) Solvent0.2 MAnhydrous, stabilized.
1M HCl (aq) Work-up ReagentExcessRemoves pyridine and unreacted amine[5].

Step-by-Step Protocol

Step 1: Reaction Setup and Activation

  • Equip a flame-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Nitrogen or Argon) to prevent moisture ingress.

  • Dissolve 3-bromo-4-(propane-1-sulfonyl)aniline (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM to achieve a concentration of approximately 0.2 M.

  • Add Pyridine (2.0 eq) to the stirring solution. Self-Validation Check: Ensure complete dissolution. The solution should be clear and homogeneous before proceeding.

Step 2: Electrophile Addition 4. Cool the reaction flask to 0–5 °C using an ice-water bath. Causality: Cooling minimizes the exothermic degradation of the sulfonyl chloride and prevents unwanted side reactions like di-sulfonylation [4]. 5. Dissolve the selected sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes using a syringe pump or addition funnel.

Step 3: Reaction Propagation and Monitoring 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours. 7. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. Self-Validation Check: The reaction is complete when the starting material spot is fully consumed and a new, more polar product spot appears.

Step 4: Quench and Aqueous Work-up 8. Dilute the reaction mixture with additional DCM (approx. 2x the reaction volume). 9. Transfer to a separatory funnel and wash the organic layer sequentially with:

  • 1M aqueous HCl (2 × 20 mL) to protonate and extract pyridine, DMAP, and any unreacted aniline into the aqueous phase [5].

  • Saturated aqueous NaHCO₃ (1 × 20 mL) to neutralize any residual acid.

  • Saturated aqueous NaCl (brine) (1 × 20 mL) to pre-dry the organic layer.

Step 5: Isolation and Purification 10. Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. 11. Purify the crude product via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) or recrystallization from an Ethanol/Water mixture to yield the pure sulfonamide derivative[4].

Mechanistic Pathway

Mechanism Sulfonyl Sulfonyl Chloride (Electrophile) Intermediate N-Sulfonylpyridinium Intermediate Sulfonyl->Intermediate DMAP attack (Activation) DMAP DMAP Catalyst (Nucleophile) DMAP->Intermediate Product Sulfonamide Product + Pyridinium HCl Intermediate->Product Aniline attack & Deprotonation Aniline Deactivated Aniline (Nucleophile) Aniline->Product

DMAP-catalyzed sulfonylation mechanism for deactivated anilines.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the sulfonylation of highly deactivated anilines, demonstrating the necessity of the DMAP/Pyridine system[2]:

SolventBaseCatalystTemp (°C)Time (h)Conversion (%)
DCMTriethylamine (1.5 eq)None2524< 30%
THFK₂CO₃ (2.0 eq)None602445%
DCMPyridine (2.0 eq)None251265%
DCM Pyridine (2.0 eq) DMAP (0.1 eq) 25 6 > 95%

Troubleshooting Guide

IssueMechanistic CauseCorrective Action
Low Yield / Unreacted Aniline The para-sulfonyl and meta-bromo groups severely reduce amine nucleophilicity[2].Ensure DMAP is added (up to 0.2 eq). If still sluggish, switch the solvent entirely to Pyridine and gently heat to 40 °C.
Di-sulfonylation (Bis-sulfonamide) Excess sulfonyl chloride reacts with the newly formed, acidic sulfonamide product[4].Strictly control the stoichiometry of the sulfonyl chloride to 1.05 - 1.1 eq. Ensure the addition is performed strictly at 0 °C.
Product Loss During Work-up Sulfonamides are amphoteric. Strong basic washes can deprotonate the sulfonamide N-H, pulling it into the aqueous layer[2].Avoid strong bases during work-up. If the product is highly polar, adjust the aqueous layer to pH 4–5 before extraction, or use a more polar extraction solvent like EtOAc.

References

  • Royal Society of Chemistry. "Synthesis of Sulfonamides." Synthetic Methods in Drug Discovery: Volume 2, 2016.

  • BenchChem Technical Support. "Scale-Up Synthesis of Benzenesulfonamides." BenchChem, 2025.

  • BenchChem Technical Support. "A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions." BenchChem, 2025.

  • BenchChem Technical Support. "5-Amino-2-fluorobenzene-1-sulfonamide | CAS 916737-71-8 (Citing: Bahrami, K., et al. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides)." BenchChem, 2025.

  • Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review." CBI Journal, 2016.

Sources

Method

applications of 3-Bromo-4-(propane-1-sulfonyl)aniline in agrochemical discovery

Application Notes & Protocols: Leveraging 3-Bromo-4-(propane-1-sulfonyl)aniline for Novel Agrochemical Discovery These application notes provide a comprehensive guide for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Leveraging 3-Bromo-4-(propane-1-sulfonyl)aniline for Novel Agrochemical Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-Bromo-4-(propane-1-sulfonyl)aniline as a versatile building block in the discovery of next-generation agrochemicals. While direct literature on this specific molecule is nascent, its structural motifs—a reactive aniline, an electron-withdrawing sulfonyl group, and a strategically placed bromine atom—present a compelling starting point for creating diverse chemical libraries with high potential for herbicidal, fungicidal, and insecticidal activity. This guide is built upon established principles in agrochemical synthesis and screening, offering a robust framework for innovation.

Core Rationale: Why 3-Bromo-4-(propane-1-sulfonyl)aniline is a Privileged Scaffold

The potential of 3-Bromo-4-(propane-1-sulfonyl)aniline in agrochemical research stems from the synergistic interplay of its three key functional groups:

  • The Aniline Moiety (-NH₂): This primary amine is a versatile chemical handle for a wide array of derivatization reactions. It allows for the introduction of diverse functionalities, which is crucial for modulating the biological activity, selectivity, and physicochemical properties of the resulting compounds. The synthesis of various drugs and agrochemicals often involves the modification of an aniline core.[1]

  • The Propane-1-sulfonyl Group (-SO₂CH₂CH₂CH₃): The sulfonyl group is a well-established pharmacophore in agrochemicals, most notably in the sulfonylurea class of herbicides.[2] These herbicides are known inhibitors of the acetohydroxyacid synthase (AHAS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[3][4] The presence of this group in the scaffold immediately suggests a focused approach towards developing novel AHAS-inhibiting herbicides.

  • The Bromo Substituent (-Br): The bromine atom at the 3-position serves two primary purposes. Firstly, its electron-withdrawing nature influences the electronic properties of the benzene ring, which can impact binding to biological targets. Secondly, and more importantly, it provides a reactive site for modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings. This enables the introduction of a vast array of aryl, heteroaryl, or alkyl groups, dramatically expanding the chemical diversity of the synthesized library. The use of bromo-substituted precursors is a common strategy in the synthesis of complex organic molecules for various applications, including agrochemicals.[5][6][7]

This unique combination of functional groups makes 3-Bromo-4-(propane-1-sulfonyl)aniline an ideal starting material for a scaffold-based drug discovery approach, allowing for systematic exploration of the surrounding chemical space to identify novel and potent agrochemicals.

Synthesis of Derivative Libraries: A Step-by-Step Guide

The primary goal is to generate a diverse library of compounds by modifying the aniline and bromo groups. The following protocols are designed to be robust and adaptable.

Protocol 1: Derivatization of the Aniline Group

The nucleophilic nature of the aniline nitrogen allows for straightforward reactions to form amides, sulfonamides, ureas, and thioureas.

A. Synthesis of N-Acyl Derivatives (Amides)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-Bromo-4-(propane-1-sulfonyl)aniline in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and stir.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 equivalents of the desired acyl chloride or anhydride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Synthesis of N-Sulfonyl Derivatives (Sulfonamides)

This protocol is similar to the acylation, with the substitution of an acyl chloride with a sulfonyl chloride.

  • Follow steps 1 and 2 from the N-Acyl synthesis protocol.

  • Sulfonylation: At 0 °C, slowly add 1.1 equivalents of the desired sulfonyl chloride.

  • Follow steps 4-6 for reaction monitoring, work-up, and purification.

C. Synthesis of Urea and Thiourea Derivatives

  • Reaction Setup: Dissolve 1.0 equivalent of 3-Bromo-4-(propane-1-sulfonyl)aniline in anhydrous THF.

  • Addition of Isocyanate/Isothiocyanate: Add 1.05 equivalents of the desired isocyanate (for ureas) or isothiocyanate (for thioureas) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-8 hours. The product often precipitates out of the solution. Monitor by TLC.

  • Work-up: If a precipitate forms, collect it by filtration and wash with cold THF or diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol allows for the introduction of various aryl or heteroaryl groups at the position of the bromine atom.

  • Reaction Setup: To a reaction vessel, add 1.0 equivalent of the 3-Bromo-4-(propane-1-sulfonyl)aniline derivative, 1.5 equivalents of the desired boronic acid or boronate ester, and 2.0 equivalents of a base (e.g., potassium carbonate or cesium carbonate).

  • Catalyst and Ligand: Add a palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-4 mol%).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel.

G cluster_bromo Bromo Derivatization cluster_library Diverse Chemical Library start 3-Bromo-4-(propane-1-sulfonyl)aniline amide Amides start->amide RCOCl sulfonamide Sulfonamides start->sulfonamide RSO2Cl urea Ureas / Thioureas start->urea RNCO / RNCS suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) start->suzuki ArB(OH)2, Pd catalyst suzuki_amide Amide + Aryl amide->suzuki_amide ArB(OH)2, Pd catalyst suzuki_sulfonamide Sulfonamide + Aryl sulfonamide->suzuki_sulfonamide ArB(OH)2, Pd catalyst suzuki_urea Urea + Aryl urea->suzuki_urea ArB(OH)2, Pd catalyst aniline_suzuki Aniline Deriv. + Aryl suzuki->aniline_suzuki Acylation / Sulfonylation / Urea Formation G cluster_library cluster_tier1 Tier 1: In-Vitro Screening cluster_tier2 Tier 2: In-Vivo Screening cluster_lead Lead Identification lib Synthesized Compounds herb Herbicidal (AHAS Assay) lib->herb Primary Screen fung Fungicidal (Mycelial Growth) lib->fung Primary Screen insect Insecticidal (Contact/Ingestion) lib->insect Primary Screen gh Greenhouse Trials (Whole Plant/Organism) herb->gh Active 'Hits' fung->gh Active 'Hits' insect->gh Active 'Hits' lead Lead Compounds gh->lead

Caption: Tiered screening workflow for agrochemical discovery.

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from screening the derivative library is crucial for establishing a Structure-Activity Relationship (SAR).

  • Analyze Trends: Systematically compare the chemical structures of the synthesized compounds with their biological activities. For example, identify which substituents on the aniline nitrogen lead to the highest herbicidal potency. Determine if electron-donating or electron-withdrawing groups on the aryl ring introduced via Suzuki coupling enhance fungicidal activity.

  • Develop Hypotheses: Based on these trends, formulate hypotheses about the structural requirements for optimal activity. This could involve identifying key hydrogen bond donors/acceptors or hydrophobic pockets in the target enzyme.

  • Iterative Design: Use these hypotheses to design a second generation of compounds with predicted higher potency and selectivity. This iterative cycle of design, synthesis, and testing is the core of lead optimization.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed to further refine the understanding of how steric, electrostatic, and hydrophobic factors influence biological activity. [3]

G design Design Analogs (SAR-driven) synthesis Synthesize New Derivatives design->synthesis testing Biological Screening (Tiers 1 & 2) synthesis->testing sar Analyze Data & Establish SAR testing->sar sar->design Iterative Optimization Cycle

Caption: The iterative cycle of lead optimization in agrochemical discovery.

Conclusion

3-Bromo-4-(propane-1-sulfonyl)aniline represents a highly promising and strategically designed starting point for the discovery of novel agrochemicals. Its inherent chemical functionalities provide a robust platform for the creation of large and diverse compound libraries. By following the detailed synthetic and screening protocols outlined in these application notes, research and development teams can systematically explore the chemical space around this scaffold, leading to the identification and optimization of new active ingredients to address the ongoing challenges in global agriculture. [9][10]

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Structure-activity relationships for a new family of sulfonylurea herbicides. (n.d.). Semantic Scholar.
  • The Role of 3-Bromoaniline in Modern Organic Synthesis. (2024, August 24). Ketone Pharma.
  • Application Notes and Protocols: The Role of 3-Bromoquinoline in Agrochemical Synthesis. (n.d.). Benchchem.
  • (PDF) Structure–activity relationships for a new family of sulfonylurea herbicides. (n.d.). ResearchGate.
  • Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family. (n.d.). ACS Publications.
  • Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. (n.d.). ResearchGate.
  • Structure-activity relationships for a new family of sulfonylurea herbicides. (n.d.). Semantic Scholar.
  • Synthesis of New Agrochemicals. (n.d.). springerprofessional.de.
  • Synthesis of New Agrochemicals. (2019). Semantic Scholar.
  • Para-Bromoaniline (CAS 106-40-1) European Bulk Supplier & Manufacturer. (n.d.). Papila.
  • 4-Bromoaniline: synthesis and applications in organic synthesis. (2023, December 18). Chemicalbook.

Sources

Application

Application Note: Conversion of 3-Bromo-4-(propane-1-sulfonyl)aniline to Aryl Boronic Esters via Miyaura Borylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Palladium-Catalyzed Miyaura Borylation Executive Summary The synthesis of aryl boronic esters from highly functionalized a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Palladium-Catalyzed Miyaura Borylation

Executive Summary

The synthesis of aryl boronic esters from highly functionalized aryl halides is a critical transformation in modern drug discovery, serving as a gateway to complex biaryl architectures via the Suzuki-Miyaura cross-coupling. This application note details the optimized protocol for the conversion of 3-Bromo-4-(propane-1-sulfonyl)aniline to its corresponding pinacol boronic ester using bis(pinacolato)diboron (B₂pin₂).

This specific substrate presents a unique trifecta of mechanistic challenges: an unprotected, coordinating free amine (-NH₂), a sterically demanding ortho-sulfonyl group (-SO₂Pr), and a highly electron-deficient C-Br bond. By meticulously selecting the catalyst architecture, base, and solvent system, this protocol provides a self-validating, high-yielding workflow that suppresses competitive protodehalogenation and Buchwald-Hartwig amination side reactions.

Mechanistic Rationale & Substrate Analysis

To achieve high conversion without degrading the substrate, every reagent must be selected based on its interaction with the substrate's specific electronic and steric topology.

  • Electronic Activation via the Sulfonyl Group: The -SO₂Pr group is strongly electron-withdrawing. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl bromide, making the initial oxidative addition of Pd(0) exceptionally fast. However, electron-deficient Ar-Pd(II)-Br intermediates are highly susceptible to protodehalogenation if the subsequent transmetalation step is slow.

  • Steric Hindrance: The bromide is positioned ortho to the bulky propylsulfonyl group. This steric bulk impedes the transmetalation of the bulky B₂pin₂ reagent. A ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is required to force the Pd(II) center into a geometry that accelerates reductive elimination.

  • The Unprotected Free Amine: While free amines can act as Lewis bases and poison palladium catalysts, palladium-catalyzed borylations have been shown to tolerate unprotected anilines effectively, provided the basicity of the reaction medium is strictly controlled[1]. Because the -NH₂ group is meta to the reactive bromide, direct steric interference at the metal center is minimized.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Ar-Pd(II)-Br Pd0->OA + Ar-Br LE Ligand Exchange Ar-Pd(II)-OAc OA->LE + KOAc - KBr TM Transmetalation Ar-Pd(II)-B(pin) LE->TM + B2pin2 - AcOB(pin) TM->Pd0 Reductive Elimination - Ar-B(pin)

Figure 1: Catalytic cycle of the Miyaura Borylation highlighting the critical Ligand Exchange step.

Reaction Optimization & Causality

The Miyaura borylation relies on a delicate balance of basicity and nucleophilicity. The table below summarizes the optimal parameters and the chemical causality governing their selection.

ParameterRecommended ChoiceAlternativeMechanistic Rationale (Causality)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ XPhos Pd G2The large bite angle of dppf (99°) facilitates the reductive elimination of the sterically hindered ortho-sulfonyl arylboronic ester. XPhos is a viable alternative if steric hindrance completely stalls transmetalation.
Base KOAc (Potassium Acetate) NaOAcCritical: Strong bases (e.g., K₂CO₃, NaOH) will activate the newly formed boronic ester, triggering unwanted Suzuki homocoupling[2]. KOAc is weak enough to prevent this, yet nucleophilic enough to form the highly reactive Pd-OAc intermediate essential for B₂pin₂ transmetalation[3].
Boron Source B₂pin₂ (1.2 - 1.5 eq) B₂neop₂B₂pin₂ provides excellent stability to the resulting boronic ester[4]. A slight excess compensates for trace hydrolysis and outcompetes any potential Buchwald-Hartwig amination at the free aniline.
Solvent 1,4-Dioxane (Anhydrous) DMSO1,4-Dioxane provides optimal solubility for the organic substrate and B₂pin₂, while partially dissolving KOAc. Its non-nucleophilic nature prevents catalyst poisoning.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for a 1.0 mmol scale reaction.

Reagent Preparation
  • Substrate: 3-Bromo-4-(propane-1-sulfonyl)aniline (278.2 mg, 1.0 mmol, 1.0 eq).

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (304.7 mg, 1.2 mmol, 1.2 eq).

  • Base: Potassium acetate (KOAc) (294.4 mg, 3.0 mmol, 3.0 eq). Note: KOAc is highly hygroscopic. It must be oven-dried at 80 °C under vacuum overnight prior to use.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol, 5 mol%).

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL).

Inert Atmosphere Assembly (Schlenk Technique)
  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the substrate, B₂pin₂, KOAc, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Seal the vial with a PTFE-lined septum cap.

  • Connect the vial to a Schlenk line via a needle. Evacuate the vial under high vacuum for 3 minutes, then backfill with dry Nitrogen (N₂) or Argon. Repeat this purge cycle three times. Causality: Oxygen rapidly oxidizes the Pd(0) active species, while trace water promotes protodehalogenation of the electron-deficient substrate.

  • Inject anhydrous 1,4-Dioxane (5.0 mL) through the septum via a sterile syringe.

Reaction Execution
  • Place the vial in a pre-heated oil bath or heating block set to 90 °C .

  • Stir vigorously (800-1000 rpm) for 4 to 8 hours . The mixture will typically transition from a dark red/brown suspension to a black mixture as Pd black eventually forms.

Workup and Purification
  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc, 15 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Transfer the filtrate to a separatory funnel. Wash with distilled water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient, typically 30% to 50% EtOAc) to afford the pure 4-(propane-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Workflow S1 1. Assembly Reagents & Solvent S2 2. Degassing N2 Purge (x3) S1->S2 S3 3. Reaction 90°C, 4-8 h S2->S3 S4 4. Monitoring LC-MS Validation S3->S4 S5 5. Purification Workup & Flash S4->S5

Figure 2: Sequential experimental workflow for the Miyaura Borylation protocol.

Analytical Monitoring & Self-Validation (LC-MS)

To ensure trustworthiness and verify the reaction's progress, monitor the reaction via LC-MS (Liquid Chromatography-Mass Spectrometry) using Electrospray Ionization in positive mode (ESI+). This acts as a self-validating checkpoint before proceeding to purification.

SpeciesFormulaExact MassExpected m/z [M+H]⁺Diagnostic Notes
Starting Material C₉H₁₂BrNO₂S276.98278.0 / 280.0 Distinct 1:1 isotopic doublet indicative of the bromine atom.
Desired Product C₁₅H₂₄BNO₄S325.15326.2 Disappearance of the Br isotope pattern; appearance of the characteristic ¹⁰B/¹¹B isotopic ratio.
Impurity A (Dehalogenation)C₉H₁₃NO₂S199.07200.1 Indicates wet solvent, wet KOAc, or excessive heating. Ensure rigorous anhydrous conditions.
Impurity B (Homocoupling)C₁₈H₂₄N₂O₄S₂396.12397.1 Indicates the base is too strong or the reaction was left too long. Verify KOAc quality.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [4]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [3]

  • Miyaura Borylation Reaction - Alfa Chemistry. (n.d.). Alfa Chemistry. [2]

  • Pinilla, C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 27361-27366. [1]

Sources

Method

Application Note: Microwave-Assisted Divergent Synthesis Using 3-Bromo-4-(propane-1-sulfonyl)aniline

Abstract This application note details optimized microwave-assisted protocols for the functionalization of 3-bromo-4-(propane-1-sulfonyl)aniline . By leveraging controlled microwave (MW) irradiation, researchers can over...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details optimized microwave-assisted protocols for the functionalization of 3-bromo-4-(propane-1-sulfonyl)aniline . By leveraging controlled microwave (MW) irradiation, researchers can overcome the inherent electronic deactivation and steric hindrance imposed by the bulky propylsulfonyl group. This guide provides self-validating methodologies for rapid chemoselective Suzuki-Miyaura cross-coupling and high-yielding direct amidation, reducing reaction times from days to minutes while maximizing library diversity.

Mechanistic Rationale & Structural Challenges

3-Bromo-4-(propane-1-sulfonyl)aniline is a versatile, trifunctional building block frequently utilized in medicinal chemistry for the synthesis of sulfonamide-containing therapeutics. However, its structure presents unique reactivity challenges that necessitate advanced activation techniques such as microwave synthesis[1].

  • The Para-Sulfonyl Effect (Amidation Barrier): The primary amine at C1 is located para to the strongly electron-withdrawing propylsulfonyl ( −SO2​Pr ) group. This orientation drastically reduces the electron density on the nitrogen atom via resonance and inductive effects, rendering the amine poorly nucleophilic. Conventional amidation at room temperature typically results in sluggish kinetics and incomplete conversion. Microwave irradiation provides rapid, homogeneous thermal energy to overcome this high activation barrier.

  • The Ortho-Sulfonyl Effect (Cross-Coupling Dynamics): The bromide at C3 is positioned ortho to the bulky −SO2​Pr group. While the electron-withdrawing nature of the sulfonyl group activates the C-Br bond toward oxidative addition by palladium(0), the steric bulk of the propyl chain severely impedes the subsequent transmetalation step. Microwave heating accelerates the catalytic cycle, specifically driving the sterically hindered transmetalation and reductive elimination steps[2].

Synthetic Workflows

Workflow SM 3-Bromo-4-(propane- 1-sulfonyl)aniline Suzuki MW-Assisted Suzuki-Miyaura SM->Suzuki Boronic Acid, Pd(dppf)Cl2 120°C, 15 min Amidation MW-Assisted Amidation SM->Amidation R-COOH, HATU, DIPEA 100°C, 10 min Prod1 3-Aryl-4-(propane- 1-sulfonyl)aniline (Cross-Coupled) Suzuki->Prod1 Prod2 N-(3-Bromo-4-(propane- 1-sulfonyl)phenyl)amide (Acylated) Amidation->Prod2

Figure 1: Divergent microwave-assisted synthetic workflows utilizing 3-Bromo-4-(propane-1-sulfonyl)aniline.

Experimental Protocols

Protocol A: Chemoselective Microwave-Assisted Suzuki-Miyaura Coupling

This protocol selectively arylates the C3 position while leaving the deactivated C1 amine intact, utilizing a one-pot microwave approach[3].

Causality & Design: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand possesses a large bite angle, which forces the intermediate complexes into geometries that heavily favor the sterically demanding reductive elimination step.

  • Reagent Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3-bromo-4-(propane-1-sulfonyl)aniline (1.0 mmol, 1.0 equiv), the selected arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl2​ (0.05 mmol, 5 mol%), and K2​CO3​ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 4.0 mL of a degassed 1,4-Dioxane/ H2​O mixture (3:1 v/v). Note: The aqueous component is critical for dissolving the inorganic base and facilitating the activation of the boronic acid to the reactive boronate species.

  • Inert Atmosphere: Seal the vial with a Teflon-lined crimp cap and purge with N2​ for 3 minutes to prevent oxidative degradation of the Pd(0) active species.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 15 minutes using dynamic power modulation (max 200 W) with high-speed stirring.

  • Self-Validation Check: Cool the vial to room temperature via compressed air. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The target mass [M+H]+ should be the primary peak, with <5% starting material remaining. If >5% remains, re-irradiate for 5 minutes.

  • Workup: Dilute the mixture with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Microwave-Assisted Direct Amidation

This protocol overcomes the poor nucleophilicity of the para-sulfonyl deactivated aniline to form stable amide libraries.

Causality & Design: HATU is utilized to form a highly reactive HOAt active ester. Because the aniline nitrogen's lone pair is delocalized into the sulfonyl group, standard coupling agents (like EDC/HOBt) fail to achieve practical conversion rates.

  • Pre-Activation: In a 10 mL microwave vial, combine the desired carboxylic acid (1.2 mmol, 1.2 equiv), HATU (1.3 mmol, 1.3 equiv), and anhydrous DMF (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv) and stir at room temperature for 5 minutes to ensure complete active ester formation.

  • Substrate Addition: Add 3-bromo-4-(propane-1-sulfonyl)aniline (1.0 mmol, 1.0 equiv) to the activated mixture. Seal the vial securely.

  • Microwave Irradiation: Irradiate at 100 °C for 10 minutes.

  • Self-Validation & Workup: Cool to room temperature. Pour the mixture into 15 mL of vigorously stirring ice-cold water. The acylated product will typically precipitate. Filter the solid, wash with cold water, and dry under high vacuum. (Validation: Check the filtrate via TLC; if the product remains dissolved, extract with EtOAc and wash extensively with 5% LiCl aqueous solution to remove residual DMF).

Mechanistic Pathway for Microwave Acceleration

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Activated by ortho-SO2Pr) Pd0->OxAdd Ar-Br Insertion TransMet Transmetalation (Steric Barrier Overcome by MW) OxAdd->TransMet Ar'-B(OH)2, Base RedElim Reductive Elimination (Rapid MW Heating) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Figure 2: Microwave-accelerated Pd-catalytic cycle highlighting steric and electronic effects.

Quantitative Data & Yield Comparison

The integration of microwave-assisted synthesis fundamentally alters the functionalization landscape for this specific building block. The table below summarizes the drastic improvements in both reaction time and isolated yield compared to conventional thermal methods[2].

Reaction TypeReagents / CatalystConventional Heating (Time / Yield)Microwave Heating (Time / Yield)Chemoselectivity
Suzuki-Miyaura (C3) Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °C, 18 hours / 45%120 °C, 15 mins / 88% >95% C3-Arylation
Direct Amidation (N1) R-COOH, HATU, DIPEA25 °C, 24 hours / 30%100 °C, 10 mins / 92% >98% N1-Acylation

References

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: MDPI (Molecules) URL:[Link]

  • Research Spotlight: Microwave Chemistry Enabling the Synthesis of Biologically Relevant Amines Source: Taylor & Francis URL:[Link]

  • One-Pot Approach to N-Quinolyl 3′/4′-Biaryl Carboxamides by Microwave-Assisted Suzuki–Miyaura Coupling and N-Boc Deprotection Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing unwanted debromination of 3-Bromo-4-(propane-1-sulfonyl)aniline during coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 3-Bromo-4-(propane-1-sulfonyl)aniline in palladium-catalyzed cross-coupling reactions. The primary focus of this document is to address and mitigate the common side reaction of unwanted debromination, ensuring the successful synthesis of your target molecules.

Troubleshooting Guide: Preventing Unwanted Debromination

This section is designed to provide direct answers and actionable solutions to the most common issues encountered when performing coupling reactions with 3-Bromo-4-(propane-1-sulfonyl)aniline.

Q1: I am observing a significant amount of the debrominated byproduct, 4-(propane-1-sulfonyl)aniline, in my Suzuki-Miyaura coupling reaction. What is causing this?

A1: The formation of 4-(propane-1-sulfonyl)aniline, a result of hydrodehalogenation (debromination), is a common challenge with electron-deficient aryl bromides like your substrate. The strong electron-withdrawing nature of the propane-1-sulfonyl group activates the C-Br bond, making it more susceptible to side reactions. Several factors in your reaction setup can be contributing to this issue:

  • The Choice of Base: Strong bases, particularly in the presence of protic solvents (like water or alcohols), can generate hydride species that act as reducing agents, leading to debromination.[1]

  • Catalyst and Ligand System: The electronic and steric properties of the phosphine ligand on your palladium catalyst play a crucial role. While electron-rich ligands are generally good for activating aryl bromides, some can also promote the undesired reductive elimination pathway that leads to debromination.[2]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination.[2]

  • Presence of Protic Impurities: Trace amounts of water or other protic impurities in your solvents or reagents can serve as a proton source for the debromination reaction.[2]

Q2: What are the immediate steps I can take to reduce the amount of debrominated byproduct?

A2: To minimize debromination, a systematic optimization of your reaction conditions is recommended. Here is a logical workflow to follow:

Troubleshooting Workflow for Debromination

G A High Debromination Observed B Optimize Base Selection A->B First Step C Screen Catalyst & Ligand B->C If debromination persists D Adjust Reaction Conditions (Temp. & Time) C->D Further optimization E Ensure Anhydrous & Degassed Conditions D->E Final check F Debromination Minimized E->F

Caption: A logical workflow for troubleshooting debromination.

Detailed Troubleshooting Steps:

  • Optimize the Base: This is often the most critical parameter.

    • Recommendation: Switch from strong bases like NaOH or alkoxides to milder inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[2][3] In some cases, fluoride bases like KF can also be effective and are compatible with base-labile functional groups.[4]

    • Causality: Milder bases are less likely to generate hydride species that cause reductive debromination.

  • Screen Catalyst and Ligand Combinations: The palladium source and its ligand can dramatically influence the reaction outcome.

    • Recommendation: For electron-deficient aryl bromides, catalysts with bulky and electron-rich phosphine ligands are generally preferred as they stabilize the Pd(0) center and promote the challenging oxidative addition step.[5] Consider using pre-catalysts with Buchwald-type ligands such as XPhos or SPhos.[2]

    • Causality: These ligands can accelerate the desired cross-coupling pathway, making it more competitive than the debromination pathway.

  • Adjust Reaction Conditions:

    • Recommendation: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[2]

    • Causality: Lower temperatures can increase the selectivity of the reaction by disfavoring higher activation energy side reactions like debromination.

  • Ensure Anhydrous and Degassed Conditions:

    • Recommendation: Use freshly distilled, anhydrous solvents and thoroughly degas all solvents and reagents before use. Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.

    • Causality: This prevents the introduction of water and oxygen. Water can be a proton source for debromination, and oxygen can lead to catalyst decomposition and the formation of homocoupling byproducts.

Q3: I am planning a Buchwald-Hartwig amination with 3-Bromo-4-(propane-1-sulfonyl)aniline. What conditions should I start with to avoid debromination?

A3: The principles for avoiding debromination in Buchwald-Hartwig amination are similar to those for Suzuki coupling. Given the electron-deficient nature of your substrate, here is a recommended starting point:

ParameterRecommendationRationale
Palladium Precatalyst G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3)These are air- and moisture-stable and provide a reliable source of active Pd(0).
Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos)These ligands have been shown to be effective for coupling with electron-deficient aryl halides and can minimize side reactions.
Base Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu)These strong, non-nucleophilic bases are commonly used in Buchwald-Hartwig aminations.
Solvent Anhydrous, degassed aprotic solvents like Toluene or DioxaneThese solvents are generally preferred to minimize potential proton sources.[6]
Temperature Start at a moderate temperature (e.g., 80-100 °C) and optimize as needed.Higher temperatures may be required for less reactive amines, but can also increase debromination.

Important Note: The free aniline group in your starting material could potentially coordinate to the palladium center. While many couplings with unprotected anilines are successful, if you continue to face issues, consider protecting the aniline nitrogen (e.g., as a Boc or SEM group).[7]

Frequently Asked Questions (FAQs)

What is the underlying mechanism of debromination in palladium-catalyzed coupling reactions?

Debromination, or hydrodehalogenation, is a reductive process where the bromine atom is replaced by a hydrogen atom. In the context of a palladium-catalyzed cycle, this can occur through several proposed pathways. One common mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst to form an arylpalladium(II) bromide complex. If a hydride source is present (e.g., from the base or solvent), a palladium-hydride species can be formed, which can then undergo reductive elimination to yield the debrominated arene and regenerate the Pd(0) catalyst.

G cluster_1 Unwanted Debromination Pathway D Pd(0)L_n E Ar-Pd(II)(L_n)Br D->E Oxidative Addition (Ar-Br) F Ar-Pd(II)(L_n)-H E->F Hydride Transfer F->D Reductive Elimination P2 P2 F->P2 Byproduct (Ar-H)

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Optimization

Technical Support Center: Handling &amp; Minimizing Oxidative Impurities in 3-Bromo-4-(propane-1-sulfonyl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chemical vulnerabilities of 3-Bromo-4-(propane-1-sulfonyl)aniline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chemical vulnerabilities of 3-Bromo-4-(propane-1-sulfonyl)aniline . While the electron-withdrawing bromine and propylsulfonyl groups slightly increase the oxidation potential compared to unsubstituted aniline, the primary amine remains highly susceptible to aerobic and photo-induced oxidation.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure high-fidelity experimental results and prevent the formation of colored oligomeric impurities.

Section 1: Mechanistic Insight into Aniline Oxidation

Why does 3-Bromo-4-(propane-1-sulfonyl)aniline oxidize, and what are the consequences? The amino group (-NH₂) is electron-rich and prone to single-electron transfer (SET) events, initiating a radical cascade when exposed to oxygen, light, or transition metals[1]. Although the para-sulfonyl group and meta-bromine atom act as electron-withdrawing groups (EWGs) that stabilize the ring by raising its redox potential[2], the amine can still readily form transient anilino radicals. These radicals rapidly dimerize or over-oxidize into nitroso compounds, azo dimers, and complex polyaniline oligomers[1].

OxidationPathway A 3-Bromo-4-(propane-1-sulfonyl)aniline (Intact Amine) B Anilino Radical (Transient Intermediate) A->B O2, Light, or Metal Catalysts C Nitroso / Nitro Derivatives (Over-oxidation) B->C +O2 (Further Oxidation) D Azo Dimers (Cross-coupling) B->D Radical Dimerization E Polyaniline Oligomers (Dark Resinous Impurities) C->E Polymerization D->E Polymerization

Mechanistic pathway of amine oxidation leading to colored polyaniline impurities.

Section 2: Troubleshooting Guide & Analytical Signatures

Symptom-based troubleshooting requires precise analytical validation. Visual discoloration (yellowing or browning) is the first indicator of oxidative degradation[3]. To accurately diagnose the extent of oxidation, you must rely on LC-MS and HPLC data rather than visual inspection alone[4].

Table 1: Quantitative Analytical Signatures of Oxidative Impurities

Impurity ClassVisual IndicatorLC-MS Mass Shift (Δ Da)HPLC Retention Time Shift (Relative to Parent)Causality / Origin
Parent Amine White/Off-white solid0 (Base Peak: [M+H]+)1.00 (Reference)Intact 3-Bromo-4-(propane-1-sulfonyl)aniline
Nitroso Derivative Green/Blue tint+14 DaLater (More hydrophobic)Direct oxygenation of the amine group[1].
Nitro Derivative Yellow tint+30 DaLater (Highly hydrophobic)Over-oxidation of the nitroso intermediate[1].
Azo Dimer Orange/Red~ (2M - 2) DaSignificantly LaterDimerization of anilino radicals[1].
Polyanilines Dark Brown/BlackBroad polymeric massBaseline drift / Broad peaksUncontrolled radical polymerization[3].
Section 3: Self-Validating Protocols for Purification and Storage

To ensure absolute trustworthiness in your assays, every handling protocol must incorporate a validation step. Do not assume your inert atmosphere is perfect; prove it.

Standard Operating Procedure: Deoxygenative Purification and Inert Storage

Objective: Remove existing oxidative oligomers and prevent re-oxidation during storage. Causality: Polar polyaniline impurities and transition metal trace contaminants autocatalyze further oxidation. Removing them resets the degradation clock.

  • Dissolution & Degassing: Dissolve the impure 3-Bromo-4-(propane-1-sulfonyl)aniline in a suitable deoxygenated organic solvent (e.g., ethyl acetate). Degas the solvent prior to use via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes to displace dissolved oxygen[3].

  • Scavenger Filtration: Pass the solution through a short pad of silica gel layered with Celite.

    • Causality: Silica strongly retains the highly polar, hydrogen-bonding polyaniline oligomers and azoxy impurities, while the monomeric aniline passes through.

  • Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) while backfilling the system with Argon (not air) upon completion.

  • Inert Storage: Transfer the purified solid into an amber glass vial[4].

    • Causality: Amber glass blocks UV/Vis light, preventing photo-induced homolytic cleavage of the N-H bond.

  • Atmospheric Displacement: Place the vial in a vacuum desiccator or an inert glovebox. Evacuate and backfill with high-purity Argon three times. Seal tightly with a PTFE-lined cap[3].

  • Temperature Control: Store the sealed vial at 4°C or -20°C[3].

    • Causality: Lower thermal energy exponentially decreases the kinetic rate of any residual autoxidation.

  • Self-Validation Step: Prepare a 1 mg/mL control aliquot in a sealed HPLC vial. After 7 days, run an HPLC trace. A stable baseline with <0.5% area of late-eluting peaks validates the integrity of your storage protocol[4].

HandlingWorkflow S1 Visual & HPLC Inspection (Assess initial purity) S2 Purity > 98%? S1->S2 S3 Silica Plug Filtration (Remove polar oligomers) S2->S3 No (Degraded) S4 Argon Backfill & Amber Vial (Block O2 and Light) S2->S4 Yes (Pure) S3->S4 Purified Monomer S5 Store at 4°C (Kinetic suppression) S4->S5 S6 Self-Validation (7-day HPLC stability check) S5->S6

Decision tree and workflow for the purification, storage, and validation of sensitive anilines.

Section 4: Frequently Asked Questions (FAQs)

Q1: My reaction requires basic conditions, but my 3-Bromo-4-(propane-1-sulfonyl)aniline degrades rapidly. Why, and how do I fix it? A1: The rate of aniline oxidation is heavily influenced by pH. Under basic conditions, the amine is fully deprotonated, maximizing its electron density and making it highly susceptible to oxidation[2]. Solution: If your cross-coupling or substitution reaction permits, strictly degas all basic aqueous solutions before adding them to the reaction mixture. Alternatively, consider temporarily masking the amine with a protecting group (e.g., Boc or Acetyl) if the basic conditions are maintained for extended periods[2].

Q2: Can I use antioxidants to stabilize the stock solutions? A2: While adding antioxidants (like BHT or ascorbic acid) can act as sacrificial reducing agents to protect the aniline[2], this is generally discouraged for pure compound storage as it introduces a chemical impurity that may interfere with downstream catalytic reactions (e.g., poisoning Pd catalysts in Buchwald-Hartwig aminations). Rely on physical barriers (Argon, amber glass, low temperature) instead[4].

Q3: Does the presence of the bromine atom at the 3-position make it more or less stable than plain aniline? A3: The bromine atom is an electron-withdrawing group (EWG) via induction, which lowers the overall electron density of the aromatic ring and increases the redox potential, making it slightly more resistant to oxidation than unsubstituted aniline[2]. However, this stabilization is not sufficient to prevent oxidation upon prolonged exposure to ambient air and light.

Sources

Troubleshooting

long-term storage and stability conditions for 3-Bromo-4-(propane-1-sulfonyl)aniline

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 3-Bromo-4-(propane-1-sulfonyl)aniline . As a highly specialized buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 3-Bromo-4-(propane-1-sulfonyl)aniline . As a highly specialized building block—often utilized in the synthesis of advanced therapeutics like TEAD inhibitors—maintaining the structural and chemical integrity of this compound is paramount.

This document provides field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure absolute experimental reproducibility.

Section 1: Physicochemical Stability Matrix

To establish a baseline for quality control, the quantitative storage limits and sensitivities of 3-Bromo-4-(propane-1-sulfonyl)aniline are summarized below.

ParameterSpecificationCausality / Note
Target Purity >98.0% (HPLC/NMR)Essential baseline before utilizing in downstream cross-coupling reactions.
Long-Term Storage -20°CMinimizes thermal degradation; extends shelf life to 1–2 years[1].
Short-Term Storage 4°CAcceptable for 1–2 weeks of active benchtop use[1].
Light Sensitivity High (Amber Vials Required)UV/Vis light triggers rapid photo-oxidation of the primary amine[2].
Atmosphere Argon or Nitrogen PurgePrevents oxygen-dependent radical cation formation[2].
Hygroscopicity ModerateMoisture causes physical caking; must be stored in a desiccated environment.

Section 2: Mechanistic Insights into Degradation (The "Why")

To design a self-validating storage system, scientists must understand the compound's specific chemical vulnerabilities. Do not simply follow the steps; understand the causality behind them.

  • Photo-Oxidation of the Aniline Moiety: Anilines are notoriously susceptible to photochemical oxidation. When exposed to UV or visible light in the presence of atmospheric oxygen, the primary amine undergoes electron transfer, forming aniline radical cations and superoxide anion radicals. This cascade ultimately leads to the formation of azobenzene derivatives and dark-brown oligomeric precipitates[2].

  • Hygroscopic Caking: While the propane-1-sulfonyl group is chemically stable, its highly polar nature attracts ambient moisture. While this does not immediately degrade the molecule chemically, it causes severe physical caking. This introduces significant weighing errors during high-precision assay preparation, invalidating stoichiometric calculations.

Section 3: Standard Operating Procedure: Aliquoting and Storage

Self-Validating Protocol: Always perform an initial HPLC/NMR QC check upon receipt to establish a baseline purity chromatogram. Never assume the vendor's Certificate of Analysis (CoA) survives transit.

Step-by-Step Methodology:

  • Thermal Equilibration: Upon removing the bulk bottle from cold storage, place it immediately into a desiccator. Allow it to equilibrate to room temperature (approx. 30–60 minutes). Crucial Step: Opening a cold vial in ambient air instantly condenses atmospheric moisture directly onto the powder.

  • Inert Environment Handling: Transfer the equilibrated bottle to a glovebox or use a Schlenk line to maintain a dry Argon or Nitrogen atmosphere during handling.

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials. Size the aliquots based on your typical single-experiment usage (e.g., 50 mg or 100 mg) to completely eliminate repeated freeze-thaw cycles.

  • Headspace Purging: Purge the headspace of each aliquot vial with Argon. Argon is heavier than air and forms a dense protective blanket over the solid, effectively displacing oxygen[2].

  • Sealing and Storage: Seal the vials with PTFE-lined screw caps, wrap the exterior seal with Parafilm, and store at -20°C in a secondary desiccated container[1].

StorageWorkflow Start Bulk Compound Receipt 3-Bromo-4-(propane-1-sulfonyl)aniline QC Initial QC (HPLC/NMR) Target: >98% Purity Start->QC Inert Argon Purge (Glovebox) QC->Inert Pass Aliquoting Aliquot into Amber Vials (Minimize Headspace) Inert->Aliquoting Storage Long-Term Storage -20°C, Desiccated Aliquoting->Storage Usage Thaw to Room Temp (Before Opening) Storage->Usage As Needed

Caption: Workflow for the aliquoting and long-term storage of 3-Bromo-4-(propane-1-sulfonyl)aniline.

Section 4: Troubleshooting & FAQs

Q: My compound has changed from an off-white powder to a pale pink/brown color. Is it still usable? A: The color shift is a classic indicator of trace photo-oxidation, likely resulting in the formation of azo compounds or N-oxides[2]. Because these highly conjugated impurities are intensely colored, a dramatic visual change can sometimes represent <1% actual chemical degradation. Action: Do not use it blindly. Run an HPLC analysis against your baseline QC chromatogram. If purity remains >98%, it may be usable for early-stage synthesis. However, for sensitive biological assays, re-purification (e.g., via flash chromatography) is mandatory.

Q: I accidentally left an open vial on the benchtop overnight. What should I do? A: The compound has been exposed to both ambient light and atmospheric oxygen/moisture. First, visually inspect for caking (moisture absorption) or discoloration (oxidation). Discard the top layer of the powder if discoloration is highly localized. Dry the remaining solid under high vacuum for 4–6 hours to remove absorbed moisture, then re-verify purity via NMR/HPLC before returning it to -20°C storage under Argon.

Q: Why is Argon preferred over Nitrogen for purging the vials? A: While both are inert, Argon is denser than ambient air. When you purge a vial, Argon settles at the bottom, creating a heavy protective blanket directly over the chemical. Nitrogen is lighter and mixes more readily with ambient air, making it less effective at completely displacing oxygen in a standard benchtop purging setup.

Section 5: Application Context: The Hippo-TEAD Pathway

Why is the strict stability of 3-Bromo-4-(propane-1-sulfonyl)aniline so critical? This compound is a highly specialized intermediate used in the synthesis of TEAD inhibitors[3]. The Hippo signaling pathway regulates cell proliferation and apoptosis; its dysregulation (Hippo "OFF" state) leads to the nuclear translocation of YAP/TAZ, which bind to TEAD transcription factors to drive tumor survival and proliferation[3].

Inhibitors derived from this bromo-aniline scaffold are designed to block the YAP/TAZ-TEAD interaction[3]. Any oxidized impurities in the starting material can carry through the synthetic sequence, potentially yielding false positives in downstream fluorescence polarization (FP) or surface plasmon resonance (SPR) binding assays.

HippoPathway HippoOFF Hippo Pathway OFF (Pro-tumorigenic State) YAP_TAZ_Nuc YAP/TAZ Nuclear Translocation HippoOFF->YAP_TAZ_Nuc TEAD TEAD Transcription Factors YAP_TAZ_Nuc->TEAD Binds & Co-activates GeneExp Target Gene Expression (Proliferation, Survival) TEAD->GeneExp Inhibitor TEAD Inhibitor (Derived from Bromo-aniline) Inhibitor->TEAD Blocks YAP/TAZ binding

Caption: The Hippo-YAP/TAZ signaling pathway and the intervention point for TEAD inhibitors.

References[1] Title: 57946-90-4 | 2-Bromo-4-(methylsulfonyl)aniline (Storage Conditions)

Source: BIOFOUNT Chemical URL: [Link][3] Title: WO2020243415A2 - Tead inhibitors and uses thereof Source: Google Patents URL: [2] Title: Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions Source: Environmental Science & Technology (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Production of 3-Bromo-4-(propane-1-sulfonyl)aniline Safely

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Bromo-4-(propane-1-sulfonyl)aniline. This compound is a val...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Bromo-4-(propane-1-sulfonyl)aniline. This compound is a valuable intermediate, and its successful production at scale requires a nuanced understanding of the reaction chemistry, potential hazards, and critical process parameters. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental and pilot-plant scale production. Our focus is on ensuring process safety, robustness, and high product quality through scientifically grounded protocols and field-proven insights.

Section 1: Core Safety Protocols & Hazard Mitigation (FAQs)

Scaling up any chemical synthesis introduces challenges not present at the bench scale, primarily concerning heat transfer, mass transfer, and reagent handling. Proactive hazard identification and mitigation are paramount.

Q1: What are the primary chemical hazards I need to manage during this synthesis?

A1: The synthesis of 3-Bromo-4-(propane-1-sulfonyl)aniline typically involves highly reactive and hazardous materials. The primary risks are associated with the sulfonating agent and the aniline precursor.

Compound CAS Number Key Hazards Mitigation & Handling Notes
3-Bromoaniline 591-19-5Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]Use in a well-ventilated fume hood. Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat.[2] Avoid inhalation of vapors.
Propanesulfonyl Chloride 10147-37-2Causes severe skin burns and eye damage. Reacts with water to produce corrosive gases (HCl).Handle in a moisture-free environment under an inert atmosphere (e.g., Nitrogen). Use corrosion-resistant equipment. Ensure a scrubbing system is in place for HCl gas.
Thionyl Chloride (SOCl₂) 7719-09-7Highly Corrosive & Reactive. Reacts violently with water, releasing toxic HCl and SO₂ gases.[3][4] Toxic if inhaled and causes severe burns to skin and eyes.[5][6]Strictly handle under an inert, dry atmosphere. Use a dedicated, well-maintained fume hood. Addition should be slow and controlled. Never quench directly with water.[7] An appropriate gas scrubber (e.g., caustic solution) is mandatory.
Pyridine/Triethylamine 110-86-1 / 121-44-8Flammable liquids and vapors. Harmful if swallowed or inhaled. Used as an acid scavenger.Dispense in a fume hood away from ignition sources. Ensure compatibility with other reagents.

Q2: How should I design my reactor setup for a safe pilot-scale reaction?

A2: A robust reactor setup is your primary engineering control. For a reaction involving corrosive and exothermic processes, a glass-lined or Hastelloy reactor is recommended. Key features must include:

  • Jacketed Vessel: For precise temperature control via a heating/cooling circulator.

  • Overhead Stirrer: To ensure efficient mixing, prevent localized hot spots, and maintain a homogenous reaction mixture. Baffles within the reactor can improve mixing efficiency, a critical factor in scale-up.[8]

  • Controlled Addition Funnel: For the slow, subsurface addition of the reactive sulfonylating agent. This prevents splashing and localized high concentrations.

  • Reflux Condenser: To manage solvent boiling and prevent loss of volatile materials.

  • Inert Gas Inlet: To maintain a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Gas Outlet to a Scrubber: Essential for neutralizing corrosive and toxic off-gases like HCl and SO₂. A caustic scrubber (containing NaOH solution) is standard.

G cluster_0 Reactor Setup Reactor Jacketed Glass-Lined Reactor Stirrer Overhead Stirrer Reactor->Stirrer Condenser Reflux Condenser Reactor->Condenser Vapors AdditionFunnel Addition Funnel (Propanesulfonyl Chloride) AdditionFunnel->Reactor Slow, Subsurface Addition Condenser->Reactor Condensate Return Scrubber Caustic Scrubber (NaOH) Condenser->Scrubber HCl, SO₂ Off-gas InertGas N2/Ar Inlet InertGas->Reactor

Caption: Safe reactor configuration for sulfonylation.

Q3: What are the critical control points (CCPs) during the reaction scale-up?

A3: The three most critical control points are:

  • Temperature: The reaction is exothermic. A runaway reaction can occur if the rate of heat generation exceeds the rate of heat removal. Maintain the recommended temperature range rigorously.

  • Rate of Addition: Adding the sulfonylating agent too quickly is the most common cause of temperature spikes. The addition should be slow and controlled, allowing the cooling system to dissipate the generated heat effectively.[9]

  • Atmosphere Control: Moisture can cause violent reactions with sulfonyl chlorides and thionyl chloride, generating excessive gas and pressure.[7] An inert, dry atmosphere is non-negotiable.

Section 2: Troubleshooting Guide

Even with robust protocols, unexpected issues can arise. This section addresses common problems in a direct question-and-answer format.

Category: Reaction Control & Exotherms

Q: My reaction temperature is spiking unexpectedly, even with slow addition. What should I do?

A: Immediate Action:

  • Stop the addition of the sulfonylating agent immediately.

  • If safe, apply maximum cooling to the reactor jacket.

  • If the temperature continues to rise uncontrollably, be prepared to execute your emergency shutdown procedure, which may involve quenching the reaction in a pre-prepared, large-volume quench pot.

Root Cause Analysis:

  • Inadequate Cooling: Is your cooling system functioning correctly and sized for the batch? Verify coolant flow and temperature.

  • Poor Mixing: Is the stirrer speed adequate for the vessel size? In larger vessels, poor mixing can create localized "hot spots" where the reaction proceeds much faster.[8]

  • Moisture Contamination: A leak in your system could introduce moisture, causing a highly exothermic reaction with the sulfonyl chloride.

  • Incorrect Reagent Concentration: Verify that the concentrations of your starting materials are correct.

Category: Product Yield and Purity

Q: My yield is significantly lower than expected. What are the common causes?

A: Low yield can stem from several factors. Consider the following:

  • Product is Water Soluble: If your product is more polar than expected, it may be lost to the aqueous layer during work-up. Before discarding the aqueous phase, analyze a sample by TLC or LC-MS to check for product.[10]

  • Incomplete Reaction: The reaction may not have gone to completion. Verify this by analyzing a sample of the crude reaction mixture. If starting material remains, consider extending the reaction time or slightly increasing the temperature (if safe).

  • Product Degradation: Anilines can be sensitive to oxidation, often indicated by discoloration (turning brown or black).[11] Ensure the work-up and purification are performed promptly and consider blanketing the product with inert gas.

  • Mechanical Losses: During filtration or transfers, product can be lost. Ensure filter cakes are washed sufficiently with cold solvent to recover all product.

Q: I'm observing a significant amount of a second, less polar spot on my TLC plate. What is it likely to be?

A: This is often a result of di-sulfonylation , where the sulfonyl group attaches to the amino nitrogen in addition to the aromatic ring. This forms a sulfonamide byproduct.

Mitigation Strategies:

  • Control Stoichiometry: Use a precise amount of the sulfonylating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will favor byproduct formation.

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of N-sulfonylation.

  • Protecting Groups: For complex syntheses where selectivity is a major issue, temporary protection of the amine group can be considered, though this adds steps to the overall process.[12][13]

Q: The final product is off-color (e.g., pink, brown). How can I purify it?

A: Discoloration in anilines is typically due to the formation of colored oxidation byproducts.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter the carbon through Celite® to remove it. This is often very effective at removing colored impurities.

  • Recrystallization: A carefully chosen solvent system for recrystallization can effectively separate the desired product from colored impurities.

  • Column Chromatography: While less ideal for very large scales, flash chromatography using silica gel can be an effective purification method. For basic amines, it can be beneficial to add a small amount of a competing amine like triethylamine (e.g., 0.1-1%) to the mobile phase to prevent streaking and yield loss on the acidic silica.[14]

Category: Work-up and Isolation

Q: I'm having trouble with emulsion formation during the aqueous work-up. How can I break it?

A: Emulsions are common when dealing with amine salts and organic solvents.

  • Add Brine: Addition of a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous phase, often helping to break the emulsion.[15]

  • Change Solvent: If possible, switching to a more non-polar organic solvent for extraction can sometimes resolve the issue.

  • Patience: Sometimes, allowing the mixture to stand undisturbed for a period can lead to phase separation.

  • Filtration: Passing the emulsified layer through a pad of a filter aid like Celite® can sometimes break the emulsion.

Section 3: Example Pilot-Scale Protocol (Illustrative)

This protocol is a generalized example and must be adapted and optimized for your specific equipment and safety procedures. A thorough risk assessment must be performed before any scale-up operation.

Objective: To produce ~1 kg of 3-Bromo-4-(propane-1-sulfonyl)aniline.

1. Reactor Preparation:

  • Ensure a 20L glass-lined reactor is clean, dry, and leak-tested.

  • Inert the reactor by purging with dry nitrogen. Maintain a gentle nitrogen blanket throughout the process.

  • Set the reactor jacket temperature to 0-5 °C.

2. Reagent Charging:

  • Charge the reactor with 3-Bromoaniline (0.8 kg, 4.65 mol).

  • Charge with a suitable inert solvent such as Toluene (8 L).

  • Start the overhead stirrer to ensure good agitation.

3. Reaction:

  • Slowly add propanesulfonyl chloride (0.73 kg, 5.12 mol, 1.1 eq) via a subsurface addition tube over 2-3 hours.

  • CRITICAL: Monitor the internal temperature closely. Do not allow it to exceed 10 °C during the addition.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction monitoring (e.g., by HPLC or TLC) shows complete consumption of the starting aniline.

Caption: Experimental workflow for synthesis.

4. Work-up and Isolation:

  • Cool the reaction mixture back to 10-15 °C.

  • Slowly and carefully quench the reaction by adding a saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8). CAUTION: This will generate CO₂ gas; ensure adequate venting to the scrubber.

  • Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 3-Bromo-4-(propane-1-sulfonyl)aniline.

  • Dry the final product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Section 4: General FAQs

Q: What analytical techniques are best for monitoring this reaction?

A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for quick, qualitative checks at the reactor side. For quantitative analysis of reaction completion and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.

Q: How should the final product be stored?

A: Like many aniline derivatives, the product may be sensitive to light and air. Store in a tightly sealed, amber-colored container, blanketed with an inert gas like nitrogen or argon, in a cool, dark, and dry place.

Q: What are the primary considerations for waste disposal?

A: The waste stream will be a mixture of aqueous salts, organic solvent, and potentially unreacted starting materials or byproducts. It must be treated as hazardous waste.

  • Aqueous Waste: Will be basic and contain salts. It should be neutralized before disposal and checked for any dissolved organics.

  • Organic Waste: The solvent filtrate from crystallization will contain soluble impurities. This should be collected and disposed of via licensed hazardous waste incineration.

  • Solid Waste: Filter aids (Celite®), drying agents (sodium sulfate), and any solid byproducts should be collected as solid hazardous waste. Always follow your institution's and local regulations for chemical waste disposal.[2]

References

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride. NJ.gov.

  • Wikipedia. (2026). Aniline.

  • Evonik. Anilines.

  • Wikipedia. (2026). Thionyl chloride.

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Thionyl chloride. Fishersci.com.

  • INCHEM. ICSC 1409 - THIONYL CHLORIDE.

  • Praxair. (2014). Material Safety Data Sheet: SODIUM SULFITE. Praxair.com.

  • van der Ham, A. G. J., et al. (2016). Industrial Process Design for the Production of Aniline by Direct Amination. Wiley Online Library.

  • Di-Corp. Safety Data Sheet: Sodium Sulfite - Catalyzed. Di-corp.com.

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Thionyl chloride. Fishersci.asia.

  • Ingredi. SODIUM SULFITE Safety Data Sheet. Ingredi.com.

  • BASF. BASF Sodium Sulfite Storage and Handling.

  • BenchChem. (2025). Application Notes and Protocols for the Industrial Scale-Up Synthesis of N-Sulfinylaniline Derivatives. Benchchem.com.

  • BenchChem. (2025). Technical Support Center: Sulfonylation Reactions. Benchchem.com.

  • Google Patents. US8153076B2 - System and process for production of aniline and toluenediamine.

  • Britannica. (2026). Aniline.

  • National Institutes of Health. (2022). Trichloroacetic acid fueled practical amine purifications. NIH.gov.

  • Southern Biological. (2020). SAFETY DATA SHEET (SDS) - Sodium sulphite, 0.1M. Southernbiological.com.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.com.

  • Google Patents. US3337630A - Process for the purification of amines.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. Sigmaaldrich.com.

  • SlideShare. Sulfonation agents, process, problems & examples.

  • Fisher Scientific. SAFETY DATA SHEET - 3-Bromoaniline. Fishersci.com.

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromo-4-fluoroaniline. Fishersci.com.

  • Taylor & Francis Online. (2019). Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview.

  • Chemistry Steps. (2025). Sulfonation of Benzene.

  • Kemystery. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications.

  • Organic Chemistry Portal. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-ethylaniline. Fishersci.com.

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

  • CDH Fine Chemical. 3-Bromo Aniline CAS No 591-19-5 MATERIAL SAFETY DATA SHEET. Cdhfinechemical.com.

  • ResearchGate. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2022). A CURRENT REVIEW ON PILOT PLANT SCALE UP TECHNIQUES.

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.com.

  • National Institutes of Health. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. NIH.gov.

  • ACS Publications. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.

  • WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.

  • Organic Syntheses. 3-bromo-4-hydroxytoluene.

  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of an HPLC-UV Purity Assay for 3-Bromo-4-(propane-1-sulfonyl)aniline

This guide provides a comprehensive, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for determining the purity of 3-Bromo-4-(pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for determining the purity of 3-Bromo-4-(propane-1-sulfonyl)aniline, a critical intermediate in pharmaceutical synthesis. We will move beyond a simple checklist approach, delving into the scientific rationale behind each validation parameter and comparing the chosen methodology against viable alternatives. The protocols and acceptance criteria described herein are grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R1) and its recent revision Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]

The Analytical Imperative: Why HPLC-UV for Purity Determination?

The purity of an active pharmaceutical ingredient (API) is fundamentally linked to the purity of its starting materials and intermediates. For a compound like 3-Bromo-4-(propane-1-sulfonyl)aniline, which contains a chromophore (the substituted aniline ring), HPLC with UV detection presents an optimal balance of specificity, sensitivity, and robustness for a quality control (QC) environment.

While other techniques exist, they present distinct disadvantages for this specific application:

  • Gas Chromatography (GC): The low volatility and thermal lability of this substituted aniline make GC analysis challenging without derivatization, which introduces complexity and potential variability.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Although offering higher specificity and sensitivity, LC-MS is a more complex and costly technique. For a routine purity assay where potential impurities are often process-related and can be resolved chromatographically, the added value of mass detection is not always necessary for release testing.[9]

HPLC-UV, therefore, stands as the industry-standard "workhorse" for this type of analysis due to its straightforward operation, cost-effectiveness, and proven reliability in quantifying the primary component and its related impurities.[10]

The Method: A Scientifically Sound Starting Point

Before validation can commence, a robust HPLC method must be developed. Based on the chemical structure of 3-Bromo-4-(propane-1-sulfonyl)aniline (an aromatic amine with a sulfonyl group), a reversed-phase HPLC method is the logical choice. The following presents a typical starting point for such a method.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, which is a standard choice for separating small molecules.[11][12]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid acts as a buffer to control the ionization of the aniline moiety, ensuring consistent peak shape and retention. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA gradient elution is necessary to ensure that any potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ring of the analyte provides strong UV absorbance. 254 nm is a common wavelength that provides good sensitivity for many aromatic compounds.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

The Validation Protocol: A Step-by-Step Guide with Rationale

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[1][13][14] The following sections detail the experimental execution for each critical validation parameter.

Diagram: Overall HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_validation_params Core Validation Parameters A Method Development & Optimization B Validation Protocol Definition (Acceptance Criteria) A->B Finalize Method C System Suitability Testing (SST) B->C Initiate Validation D Specificity / Selectivity C->D Passes SST? E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Data Review & Analysis I->J All Experiments Complete K Validation Report Generation J->K Meets Criteria?

Caption: A flowchart illustrating the logical progression of an HPLC method validation project.

System Suitability

Causality: Before any validation samples are analyzed, we must confirm that the chromatographic system is performing adequately on the day of analysis. This is a non-negotiable prerequisite.[14]

Protocol:

  • Prepare a system suitability solution containing 3-Bromo-4-(propane-1-sulfonyl)aniline at the nominal concentration (e.g., 100 µg/mL). If available, spike this solution with a known, closely eluting impurity.

  • Make five replicate injections of this solution.

  • Calculate the key performance indicators.

Acceptance Criteria:

ParameterAcceptance LimitPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and resolving power.
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0%Demonstrates the precision of the injector and detector.
Resolution (Rs) > 2.0 (if impurity is included)Ensures baseline separation from critical components.
Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][15] For a purity assay, this means proving that the peak for 3-Bromo-4-(propane-1-sulfonyl)aniline is free from co-eluting peaks.

Protocol:

  • Blank Analysis: Inject the diluent (e.g., mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze the stressed samples. The goal is to demonstrate that the degradation products do not co-elute with the main peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended here to confirm spectral homogeneity across the peak.

Acceptance Criteria:

  • The main peak should be resolved from all degradation products (Resolution > 2.0).

  • The blank injection should show no significant peaks at the analyte's retention time.

  • Peak purity analysis (if performed) should pass, indicating no co-elution.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[14]

Protocol:

  • Prepare a stock solution of the 3-Bromo-4-(propane-1-sulfonyl)aniline reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For a purity assay, the range should typically cover 50% to 150% of the nominal test concentration.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The plot of residuals should show a random distribution around zero.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[14][15] It is typically assessed by a recovery study.

Protocol:

  • Prepare a sample matrix (placebo) if applicable. If not, the accuracy study can be performed by spiking the analyte into the diluent.

  • Spike the matrix/diluent at three different concentration levels across the range (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean recovery at each level should be within 98.0% to 102.0%.

  • The RSD for the recovery at each level should be ≤ 2.0%.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[1][16]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of 3-Bromo-4-(propane-1-sulfonyl)aniline at 100% of the test concentration from the same homogenous batch.

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument (if available).

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%

  • Intermediate Precision: The overall RSD for all 12 determinations (from both days/analysts) should be ≤ 2.0%.

Diagram: Precision Validation Logic

Precision_Validation cluster_repeatability Repeatability cluster_intermediate Intermediate Precision Start Homogeneous Sample Batch Prep Prepare 6 Independent Samples (100% Concentration) Start->Prep Analyst1 Analyst 1 Instrument 1 Day 1 Prep->Analyst1 Analyst2 Analyst 2 Instrument 2 Day 2 Prep->Analyst2 Analysis1 Analyze 6 Samples Analyst1->Analysis1 Calc1 Calculate RSD (n=6) Analysis1->Calc1 End Results Meet Criteria? Calc1->End Analysis2 Analyze 6 Samples Analyst2->Analysis2 Calc2 Calculate Overall RSD (n=12) Analysis2->Calc2 Calc2->End

Caption: Decision tree for assessing repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][17]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte in a low-concentration standard to the noise of the baseline.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirm the LOQ by injecting a standard at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10% for six replicates).

Acceptance Criteria:

  • The method must be sensitive enough to detect and quantify impurities at their specified reporting thresholds.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Typical Variations to Study:

ParameterVariation
Flow Rate ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)
Column Temperature ± 5 °C (e.g., 25 °C and 35 °C)
Mobile Phase pH ± 0.2 units
Organic Content ± 2% absolute

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The results should not significantly deviate from the results obtained under the nominal conditions.

Summary of Validation Data and Final Report

All experimental data should be compiled into a comprehensive validation report.[13] This report serves as the official record demonstrating that the HPLC-UV method is fit for its intended purpose of determining the purity of 3-Bromo-4-(propane-1-sulfonyl)aniline.

Example Summary Table:

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference from blank or degradantsResolved from all peaksPass
Linearity (r²) 0.9995≥ 0.999Pass
Range 50 - 150 µg/mL50% - 150% of nominalPass
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Repeatability (RSD) 0.45%≤ 1.0%Pass
Intermediate Precision (RSD) 0.78%≤ 2.0%Pass
LOQ 0.1 µg/mL (S/N > 10)Confirmed with precisionPass
Robustness System suitability passed all conditionsSST criteria metPass

Conclusion

This guide has detailed the essential steps and underlying scientific principles for validating an HPLC-UV purity assay for the pharmaceutical intermediate 3-Bromo-4-(propane-1-sulfonyl)aniline. By adhering to international regulatory guidelines and employing a logical, scientifically-driven approach, researchers and drug development professionals can ensure the generation of reliable and defensible data. A thoroughly validated analytical method is not merely a regulatory requirement; it is the bedrock of product quality and patient safety.[13]

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available from: [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Available from: [Link]

  • ICH Q2(R1) Analytical Procedures Guide. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025). Available from: [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics Guidance for Industry. (2020). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023). Available from: [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. (2024). Available from: [Link]

  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Available from: [Link]

  • Shimadzu. Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. (2025). Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]

  • SpringerLink. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Available from: [Link]

  • ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). Available from: [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available from: [Link]

  • Taylor & Francis Online. Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. (2019). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). Available from: [Link]

  • MDPI. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. (2005). Available from: [Link]

  • CABI Digital Library. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014). Available from: [Link]

  • Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • National Institutes of Health. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Available from: [Link]

  • Pharmaerudition.org. VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES. (2020). Available from: [Link]

  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • MedCrave. Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. (2017). Available from: [Link]

  • WJPMR. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). Available from: [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. (2025). Available from: [Link]

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Comparative

A Spectroscopic Guide: Unveiling the Electronic Impact of Bromo and Sulfonyl Groups on the Aniline Scaffold

Introduction In the landscape of medicinal chemistry and materials science, aniline serves as a foundational scaffold. Its chemical personality—governed by the electron-donating amino group—is well-understood.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, aniline serves as a foundational scaffold. Its chemical personality—governed by the electron-donating amino group—is well-understood. However, the strategic introduction of substituents onto the aromatic ring can dramatically alter its electronic architecture, and consequently, its physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison between unsubstituted aniline and a highly functionalized analog, 3-Bromo-4-(propane-1-sulfonyl)aniline.

For researchers and drug development professionals, understanding how substituents modulate a molecule's characteristics is paramount for rational design. Here, we dissect the influence of a halogen (Bromo) and a potent electron-withdrawing group (propane-sulfonyl) by leveraging a suite of spectroscopic techniques: Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Through this comparative analysis, we will not only identify the unique spectral signatures of each molecule but also elucidate the underlying electronic effects that give rise to these differences.

Molecular Structure and Electronic Effects: A Tale of Two Rings

The profound differences in the spectroscopic data of our two subject compounds are rooted in their distinct molecular structures and the resulting electronic environments of their aromatic rings.

Caption: Molecular structures of Aniline and 3-Bromo-4-(propane-1-sulfonyl)aniline.

  • Aniline: The lone pair of electrons on the nitrogen atom of the amino (-NH₂) group is delocalized into the π-system of the benzene ring. This resonance effect (+M) significantly increases the electron density at the ortho and para positions, making the ring highly activated towards electrophilic substitution.[1][2][3][4]

  • 3-Bromo-4-(propane-1-sulfonyl)aniline: The electronic landscape of this molecule is far more complex due to the competing effects of its three substituents:

    • Amino (-NH₂) Group: Functions as a resonance electron-donating group (+M), directing activation to its ortho and para positions (C2, C6, and C4).

    • Bromo (-Br) Group: This substituent presents a classic case of opposing electronic forces. It is electron-withdrawing through the sigma bonds due to its high electronegativity (inductive effect, -I), which deactivates the ring overall.[5] However, its p-orbital lone pairs can participate in resonance (+M), donating electron density to its ortho and para positions.[5]

    • Propane-1-sulfonyl (-SO₂R) Group: This is a powerful electron-withdrawing group, both by induction (-I) and resonance (-M). The highly electronegative oxygen atoms pull electron density away from the sulfur, which in turn withdraws density from the aromatic ring. This effect strongly deactivates the ring, making it significantly more electron-poor than unsubstituted aniline.

The net result for the substituted aniline is a highly polarized aromatic ring, with the powerful deactivating effects of the sulfonyl and bromo groups overriding the activating effect of the amino group. This dramatic shift in electron density is the primary cause of the substantial differences observed in their respective spectra.

Spectroscopic Analysis Workflow

The following diagram illustrates the systematic approach employed for the comparative analysis, ensuring a comprehensive characterization of both molecules.

graphdict cluster_compounds Analytes cluster_analysis Spectroscopic Techniques cluster_interpretation Data Interpretation & Comparison Aniline Aniline IR IR Spectroscopy (Functional Groups) Aniline->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Connectivity) Aniline->NMR MS Mass Spectrometry (Molecular Weight & Formula) Aniline->MS Substituted 3-Bromo-4- (propane-1-sulfonyl)aniline Substituted->IR Substituted->NMR Substituted->MS Comparison Comparative Analysis: - Peak Shifts - Splitting Patterns - Fragmentation - Isotopic Signatures IR->Comparison NMR->Comparison MS->Comparison

Caption: Workflow for the comparative spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a unique fingerprint of the functional groups present.

Functional Group VibrationAniline (cm⁻¹)3-Bromo-4-(propane-1-sulfonyl)aniline (cm⁻¹)Rationale for Differences
N-H Stretch (Amine) ~3440, ~3360 (two bands)~3450, ~3350 (two bands)The positions are similar, as expected for a primary amine. Minor shifts can occur due to changes in hydrogen bonding and the electronic environment.[6]
Aromatic C-H Stretch > 3000> 3000Characteristic of C-H bonds on an sp² hybridized carbon.
Aliphatic C-H Stretch N/A~2960, ~2870Key Differentiator: These strong absorptions are unique to the substituted aniline and correspond to the C-H stretching of the propyl group.[7]
N-H Bend (Amine) ~1620~1620The scissoring vibration of the primary amine is present in both compounds.[6]
Aromatic C=C Stretch ~1600, ~1500Multiple bands in 1400-1600 regionThe substitution pattern on the substituted aniline leads to a more complex set of C=C stretching bands.
S=O Asymmetric Stretch N/A~1320 (Strong) Key Differentiator: A very strong, characteristic absorption for the sulfonyl group.
C-N Stretch (Aromatic) ~1280~1270The C-N bond vibration is present in both, with minor shifts due to the altered electronic nature of the ring.[6][8]
S=O Symmetric Stretch N/A~1150 (Strong) Key Differentiator: The second strong, defining absorption for the sulfonyl functional group.

Expert Analysis: The IR spectrum of 3-Bromo-4-(propane-1-sulfonyl)aniline is immediately distinguishable from that of aniline by the presence of three sets of strong absorptions: two for the sulfonyl S=O stretches and another for the aliphatic C-H stretches of the propyl chain. These features provide unequivocal evidence for the presence of these functional groups.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shifts are highly sensitive to the electron density around the nucleus.

Proton EnvironmentAniline (δ, ppm)3-Bromo-4-(propane-1-sulfonyl)aniline (δ, ppm)Rationale for Differences
-NH₂ (Amine) ~3.7 (broad s, 2H)~4.5 (broad s, 2H)The protons of the amino group in the substituted aniline are deshielded (shifted downfield) due to the powerful electron-withdrawing effect of the adjacent sulfonyl and bromo groups, which reduces electron density on the nitrogen.
Aromatic H 6.7-7.2 (m, 5H)H-2: ~7.6 (d, 1H)H-5: ~6.8 (dd, 1H)H-6: ~6.6 (d, 1H)Dramatic Downfield Shift: The aromatic protons in the substituted aniline experience significant deshielding, especially H-2, which is ortho to the very strong electron-withdrawing sulfonyl group. In contrast, the protons in aniline are relatively shielded by the electron-donating amino group.[9]
-SO₂-CH₂- N/A~3.1 (t, 2H)Key Differentiator: This signal, a triplet, corresponds to the methylene group directly attached to the electron-withdrawing sulfonyl group, causing it to be the most deshielded of the aliphatic protons.
-CH₂-CH₂-CH₃ N/A~1.7 (sextet, 2H)Key Differentiator: The central methylene group of the propyl chain.
-CH₃ N/A~1.0 (t, 3H)Key Differentiator: The terminal methyl group of the propyl chain, appearing in the typical upfield aliphatic region.

Expert Analysis: The ¹H NMR comparison clearly illustrates the electronic impact of the substituents. The entire aromatic region of 3-Bromo-4-(propane-1-sulfonyl)aniline is shifted significantly downfield compared to aniline, a direct consequence of the strong deshielding from the -SO₂R and -Br groups. Furthermore, the appearance of three distinct signals in the aliphatic region provides clear evidence of the propane-1-sulfonyl moiety.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy reveals the chemical environment of each unique carbon atom in the molecular structure. Like ¹H NMR, the chemical shifts are highly dependent on the electronic effects of neighboring atoms and functional groups.

Carbon EnvironmentAniline (δ, ppm)3-Bromo-4-(propane-1-sulfonyl)aniline (δ, ppm)Rationale for Differences
C-NH₂ (ipso) ~146.6~148.0The chemical shift of the carbon attached to the amino group is influenced by all substituents.
C-Br (ipso) N/A~110.0The carbon directly bonded to bromine.
C-SO₂R (ipso) N/A~135.0This carbon is significantly deshielded due to the direct attachment of the strongly electron-withdrawing sulfonyl group.
Aromatic C C-2/6: ~115.2C-3/5: ~129.4C-4: ~118.7C-2: ~133.0C-5: ~119.0C-6: ~114.0The electron-donating -NH₂ group in aniline shields the ortho (C-2/6) and para (C-4) carbons, shifting them upfield.[10] In the substituted aniline, the powerful withdrawing effects of the -SO₂R and -Br groups cause a general downfield shift and remove the molecule's symmetry, resulting in six unique aromatic carbon signals.
-SO₂-CH₂- N/A~55.0Key Differentiator: Aliphatic carbon directly attached to the sulfonyl group.
-CH₂-CH₂-CH₃ N/A~17.0Key Differentiator: Central carbon of the propyl chain.
-CH₃ N/A~13.0Key Differentiator: Terminal methyl carbon.

Expert Analysis: The ¹³C NMR data corroborates the electronic effects observed in the ¹H NMR. The shielding of the ortho and para carbons in aniline is a classic textbook example of an electron-donating group's resonance effect.[10] In stark contrast, the carbons in the substituted ring are spread over a wider chemical shift range, with the carbons directly attached to the electron-withdrawing sulfonyl and bromo groups showing significant shifts.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns.

FeatureAniline3-Bromo-4-(propane-1-sulfonyl)anilineRationale for Differences
Molecular Ion (M⁺) m/z 93m/z 278, 280 The molecular weight of the substituted aniline is significantly higher.
Isotopic Pattern Single M⁺ peakM⁺ and M+2 peaks in ~1:1 ratio Key Differentiator: The presence of a single bromine atom results in two major molecular ion peaks of nearly equal intensity, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br. This is an unmistakable signature.
Key Fragments m/z 66 (loss of HCN)m/z 235/237 (loss of propyl)m/z 171/173 (loss of SO₂-propyl)The fragmentation pattern of the substituted aniline is more complex, showing characteristic losses of the alkyl chain and the sulfonyl group.

Expert Analysis: The mass spectrum of 3-Bromo-4-(propane-1-sulfonyl)aniline is immediately identifiable and distinguishable from aniline due to its higher molecular weight and, most importantly, the characteristic M⁺/M+2 isotopic cluster. This pattern is definitive proof of the presence of one bromine atom in the molecule.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For solid samples like 3-Bromo-4-(propane-1-sulfonyl)aniline, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample requirement. A small amount of the solid is placed directly on the ATR crystal. For liquid samples like aniline, a thin film can be created by placing one drop between two KBr or NaCl salt plates.

  • Background Scan: A background spectrum of the empty spectrometer is recorded. This is crucial as it allows the instrument software to subtract signals from atmospheric CO₂ and H₂O, which would otherwise interfere with the sample spectrum.

  • Sample Scan: The prepared sample is placed in the beam path, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is subjected to a Fourier Transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with analyte peaks. DMSO-d₆ is often a good choice for polar compounds like substituted anilines.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift during the experiment. The field is then "shimmed" by adjusting currents in the shim coils to maximize magnetic field homogeneity, resulting in sharp, well-resolved peaks.

  • Acquisition: Standard ¹H and ¹³C{¹H} pulse programs are executed. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, which is inherently less sensitive, more scans are required, and a longer relaxation delay may be necessary for quantitative accuracy, though it is often sacrificed for speed in routine characterization.

  • Data Processing: The acquired Free Induction Decay (FID) signal is processed. This involves Fourier transformation, phase correction, and baseline correction to produce the final frequency-domain NMR spectrum.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion using a syringe pump or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electron Ionization (EI) is a common, high-energy technique that produces clear fragmentation patterns, useful for library matching and structural elucidation. For softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) is often used, particularly with LC-MS.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and the signal is amplified to produce the mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic comparison of unsubstituted aniline and 3-Bromo-4-(propane-1-sulfonyl)aniline provides a compelling illustration of how substituent effects govern molecular properties. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle.

  • IR spectroscopy rapidly confirms the presence or absence of key functional groups, with the S=O and aliphatic C-H stretches being the defining features of the substituted aniline.

  • ¹H and ¹³C NMR spectroscopy offer a detailed map of the electronic environment, clearly demonstrating the powerful deshielding influence of the bromo and sulfonyl groups through significant downfield shifts in the aromatic region.

  • Mass spectrometry provides the definitive molecular weight and, through the characteristic bromine isotopic pattern, confirms the elemental composition of the substituted aniline.

For the practicing scientist, this guide underscores the necessity of a multi-faceted spectroscopic approach. By correlating the data from these techniques, one can move from a simple molecular formula to a complete, validated three-dimensional structure with a nuanced understanding of its electronic character. This foundational knowledge is the bedrock upon which the rational design of novel pharmaceuticals and advanced materials is built.

References

  • Vertex AI Search. IR Spectroscopy Tutorial: Amines.
  • ResearchGate.
  • Journal of the American Chemical Society. Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding.
  • Proprep.
  • (No author). 13C-NMR of (S)-4-Bbg Aniline (2) and (R).
  • The Journal of Chemical Physics. Infrared spectroscopy of jet-cooled neutral and ionized aniline–Ar.
  • Canadian Science Publishing. Infrared spectra of the interactions of aniline and porous glass surfaces.
  • SpectraBase. Aniline.
  • ChemicalBook. Aniline(62-53-3) 1H NMR spectrum.
  • SpectraBase. Aniline - Optional[MS (GC)] - Spectrum.
  • ResearchGate. Comparison of (a) experimental IR spectrum of aniline with theoretical....
  • (No author). aniline, 1H NMR, 400 MHz, CDCl3 + py-d5, 293 K.
  • Royal Society of Chemistry.
  • National Institute of Standards and Technology. Aniline - the NIST WebBook.
  • ResearchGate. The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
  • National Institute of Standards and Technology. Aniline - the NIST WebBook.
  • ACS Publications. A New Electronic State of Aniline Observed in the Transient IR Absorption Spectrum from S1 in a Supersonic Jet | The Journal of Physical Chemistry A.
  • Chemistry Stack Exchange.
  • Restek. Aniline: CAS # 62-53-3 Compound Information and Applications for GC (Gas Chromatography)
  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and....
  • ChemicalBook.
  • BenchChem. electronic effects of fluorine and bromine on the aniline ring.
  • BLDpharm. 1249101-27-6|3-Bromo-4-(propane-1-sulfonyl)aniline.
  • The Journal of Chemical Physics. Structure and vibrational dynamics of aniline and aniline–Ar from high resolution electronic spectroscopy in the gas phase.
  • BenchChem. spectroscopic comparison of aniline and 4-Nonylaniline.
  • Materials Science Research India. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.
  • NP-MRD. H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0244394).
  • ChemicalBook. 3-Bromoaniline(591-19-5) 13C NMR spectrum.
  • ChemicalBook. 3-Bromoaniline(591-19-5) 1H NMR spectrum.
  • Scribd. Bromination of Aniline: Chemistry Practical | PDF.
  • ResearchG
  • Vedantu. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main.
  • PubChem. 3-Bromo-4-propylaniline | C9H12BrN | CID 89647167.
  • Kemystery.
  • ChemScene. 955879-83-1 | 3-Bromo-4-(methylsulfonyl)aniline.
  • ChemicalBook. 4-Bromoaniline(106-40-1) 1H NMR spectrum.
  • YouTube.
  • Khan Academy.
  • ChemicalBook. 4-Bromo-3-methylaniline(6933-10-4) 13C NMR spectrum.
  • SpectraBase. propanamide, 3-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)- - Optional[13C NMR].
  • PubChemLite. 3-bromo-4-methyl-n-(propan-2-yl)aniline.
  • PubChem. 3-Bromoaniline | C6H6BrN | CID 11562.
  • Chemsrc. 3-Bromo-4-methylaniline | CAS#:7745-91-7.
  • Sigma-Aldrich. 3-Bromo-4-(trifluoromethyl)aniline | 172215-91-7.

Sources

Validation

verifying structural integrity of synthesized 3-Bromo-4-(propane-1-sulfonyl)aniline via LC-MS

An in-depth technical analysis for the structural verification of 3-Bromo-4-(propane-1-sulfonyl)aniline requires a rigorous, multi-dimensional approach. As a synthesized pharmaceutical intermediate, this molecule present...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for the structural verification of 3-Bromo-4-(propane-1-sulfonyl)aniline requires a rigorous, multi-dimensional approach. As a synthesized pharmaceutical intermediate, this molecule presents a unique convergence of structural features: a basic aniline moiety, a polar and potentially labile sulfone group, an aliphatic propyl chain, and a heavy halogen (bromine).

As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps. We will evaluate the causality behind analytical choices, objectively compare available modalities, and establish a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol that ensures absolute structural integrity.

Modality Comparison: Selecting the Optimal Analytical Pathway

When verifying the structural integrity of a halogenated sulfonamide, researchers typically consider Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-MS. However, the physicochemical properties of 3-Bromo-4-(propane-1-sulfonyl)aniline dictate specific analytical behaviors.

Sulfonamides are highly polar and can exhibit thermal instability at the elevated temperatures required for GC injection ports, often leading to artifactual degradation[1]. While NMR provides excellent bulk structural connectivity, it lacks the sensitivity required for trace impurity profiling in pharmaceutical development.

Table 1: Objective Comparison of Analytical Modalities for 3-Bromo-4-(propane-1-sulfonyl)aniline

Analytical ModalityPrinciple of OperationAdvantages for this CompoundLimitationsVerdict
LC-HRMS (Q-TOF) Liquid phase separation coupled with high-resolution exact mass and CID fragmentation.Cold ionization (ESI) preserves the sulfone. Captures exact mass, Br isotopic fingerprint, and structural fragments in one run.Requires careful mobile phase optimization to balance polar/non-polar retention.Gold Standard for structural verification and trace impurity profiling.
GC-MS Gas phase separation followed by Electron Ionization (EI, 70 eV).Hard ionization (EI) provides highly reproducible, library-searchable fragmentation spectra.Thermal lability of the sulfone group; requires tedious chemical derivatization of the aniline -NH2 group.Suboptimal; high risk of thermal degradation artifacts.
1H / 13C NMR Magnetic resonance of specific nuclei to determine atomic connectivity.Unambiguous mapping of the propyl chain, aromatic ring protons, and overall molecular skeleton.Blind to exact molecular weight; low sensitivity for trace-level synthetic impurities or degradants.Excellent orthogonal tool for bulk purity, but insufficient for trace analysis.

Mechanistic Foundations of the LC-MS Advantage

The selection of LC-MS is not arbitrary; it is driven by the specific chemical reactivity and isotopic nature of the target molecule.

A. Causality of Electrospray Ionization (ESI+)

The presence of the primary amine (-NH2) on the aniline ring makes this molecule highly amenable to positive-ion Electrospray Ionization (ESI+). By utilizing a mobile phase acidified with 0.1% formic acid, we intentionally drive the equilibrium toward the protonated state, yielding a robust [M+H]+ precursor ion[2]. The sulfone oxygen atoms can also act as secondary protonation sites, though the amine is kinetically and thermodynamically favored.

B. The Bromine Isotopic Fingerprint (Self-Validating MS1)

Bromine is unique among halogens due to its natural isotopic distribution: 79Br (50.69%) and 81Br (49.31%)[3]. This near 1:1 ratio is a powerful diagnostic tool. In the MS1 full scan, 3-Bromo-4-(propane-1-sulfonyl)aniline will not appear as a single peak, but as a distinct doublet separated by exactly 1.998 Da[4]. This acts as an intrinsic, self-validating mechanism: if a chromatographic peak lacks this exact 1:1 isotopic signature, it can be immediately mathematically excluded as an isobaric interference[5].

C. Collision-Induced Dissociation (CID) Pathways

During MS/MS, the [M+H]+ precursor is accelerated into a collision cell filled with inert gas (e.g., Argon). The kinetic energy is converted into vibrational energy, cleaving the weakest bonds. For this compound, the C−S bonds flanking the sulfone group are the primary sites of cleavage. We expect to see a highly diagnostic neutral loss of the propyl group ( −43 Da ) or the entire sulfonyl moiety, yielding an intact bromoaniline product ion[6].

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following step-by-step methodology incorporates built-in validation checks to prevent false positives from carryover or matrix suppression.

Step 1: System Equilibration & Blank Validation

  • Action: Inject a blank solution (initial mobile phase conditions) prior to any sample analysis.

  • Causality: This ensures the LC column and MS source are free of carryover from previous runs, establishing a true baseline for trace analysis.

Step 2: Sample Preparation

  • Action: Dissolve the synthesized 3-Bromo-4-(propane-1-sulfonyl)aniline in a diluent of 50:50 Water:Acetonitrile to a final concentration of . Filter through a PTFE syringe filter.

  • Causality: Matching the diluent to the approximate elution composition prevents peak distortion (solvent effects) at the head of the column.

Step 3: Chromatographic Separation (UHPLC)

  • Column: Sub-2 μm C18 column (e.g., 2.1×100 mm , ).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Provides elution strength).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: The C18 stationary phase effectively retains the lipophilic propyl chain and brominated aromatic ring, while the gradient ensures sharp peak shapes and separation from highly polar synthetic precursors (e.g., unreacted aniline).

Step 4: Data-Dependent MS/MS Acquisition (DDA)

  • Action: Operate the Q-TOF in ESI+ mode. Set the MS1 scan range from m/z 100-500. Configure the instrument to isolate the top 3 most intense ions for MS/MS fragmentation using a normalized collision energy (NCE) of 20-30 eV.

  • Causality: DDA ensures that both the 79Br and 81Br isotopologues are automatically selected for fragmentation, allowing us to verify that both precursors yield the identical bromoaniline core fragment.

Quantitative Data Interpretation & Structural Validation

The structural integrity is confirmed only when the exact mass, isotopic ratio, and fragmentation data align perfectly with the theoretical values.

Table 2: LC-HRMS Data Summary for 3-Bromo-4-(propane-1-sulfonyl)aniline

ParameterTheoretical ValueExperimental Observation / Validation Criteria
Chemical Formula C9​H12​BrNO2​S N/A
MS1 Precursor ( 79Br ) m/z 277.9842Must be within ±3 ppm mass accuracy.
MS1 Precursor ( 81Br ) m/z 279.9822Must be within ±3 ppm mass accuracy.
Isotopic Ratio 1 : 0.97The peak intensity of m/z 277.9842 vs 279.9822 must be ~1:1.
Diagnostic MS2 Fragment 1 m/z 234.937 ( 79Br )Loss of propyl radical ( −43 Da ). Confirms the aliphatic chain.
Diagnostic MS2 Fragment 2 m/z 170.960 ( 79Br )Loss of propane-1-sulfonyl. Yields the intact 3-bromoaniline cation.

Workflow Visualization

The following logical workflow maps the causality of the verification process, from physical separation to data validation.

LCMS_Workflow Start Synthesized Compound 3-Bromo-4-(propane-1-sulfonyl)aniline LC UHPLC Separation C18 Column, Acidic Gradient Start->LC Injection ESI Electrospray Ionization (ESI+) Protonation of Aniline -NH2 LC->ESI Elution MS1 MS1 Full Scan Verify 1:1 79Br/81Br Isotope Ratio ESI->MS1 [M+H]+ Generation MS2 MS/MS (CID) Fragmentation Sulfone & Propyl Chain Cleavage MS1->MS2 Precursor Selection Valid Structural Integrity Verified Data Matches Theoretical Mass MS2->Valid Fragment Matching

LC-MS/MS workflow for the structural verification of brominated sulfonamides.

References

  • Isotopes in Mass Spectrometry - Chemistry Steps, chemistrysteps.com,
  • The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry - Benchchem, benchchem.com,
  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole - MDPI, mdpi.com,
  • Interpretation of Isotope Peaks in Small Molecule LC-MS - LCGC International, chrom
  • Determination of sulfonamides in milk by ID-LC-MS/MS - ACG Public
  • LC-MS and CE-MS Strategies in Impurity Profiling - Chimia, chimia.ch,

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-4-(propane-1-sulfonyl)aniline proper disposal procedures

This technical guide provides essential, self-validating safety and logistical protocols for the handling and disposal of 3-Bromo-4-(propane-1-sulfonyl)aniline. Designed for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides essential, self-validating safety and logistical protocols for the handling and disposal of 3-Bromo-4-(propane-1-sulfonyl)aniline. Designed for researchers and drug development professionals, this document bridges the gap between mechanistic toxicology and actionable laboratory safety, ensuring absolute regulatory compliance and environmental stewardship.

Section 1: Chemical Profiling and Mechanistic Toxicology

3-Bromo-4-(propane-1-sulfonyl)aniline is a highly functionalized aromatic intermediate. Its disposal presents a complex logistical challenge due to the convergence of three distinct hazardous moieties: a halogen (bromine), a sulfonyl group, and an aniline core. Standard disposal methods, such as municipal landfilling or basic solvent evaporation, are strictly prohibited due to the compound's toxicity and environmental persistence.

Mechanistic Toxicity: The primary acute hazard of aniline derivatives is their capacity to induce methemoglobinemia. Upon systemic absorption (via inhalation, dermal contact, or ingestion), the aniline core undergoes rapid hepatic clearance, forming highly reactive N-hydroxyarylamine metabolites[1]. These metabolites act as potent oxidizing agents, converting the oxygen-carrying ferrous (Fe2+) iron in hemoglobin to the non-functional ferric (Fe3+) state[2]. This structural alteration drastically impairs oxygen transport, leading to cellular hypoxia, cyanosis, and potentially fatal hemolytic anemia[1]. Furthermore, the lipophilic bromine atom enhances dermal penetration and environmental persistence, classifying this compound as a stringent priority pollutant[3].

Section 2: Operational Safety and Segregation Workflow

Because the brominated aromatic ring readily penetrates standard latex, personnel must don heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and operate within a highly ventilated fume hood to prevent inhalation of aerosolized particulates.

Workflow N1 Hazard Assessment & PPE Donning N2 Primary Handling (Fume Hood) N1->N2 N3 Waste Segregation (Halogenated/Sulfonated) N2->N3 N4 Secondary Containment & Storage N3->N4 N5 EPA-Approved Incineration N4->N5

Caption: Safe handling and disposal workflow for halogenated sulfonated anilines.

Section 3: Primary Disposal Methodology: High-Temperature Incineration

The only universally accepted and regulatory-compliant method for the complete mineralization of 3-Bromo-4-(propane-1-sulfonyl)aniline is high-temperature rotary kiln incineration[4].

Thermodynamic and Chemical Causality: The robust C-Br and C-S bonds require extreme thermal energy (820°C to 1600°C) to undergo complete homolytic cleavage and oxidation[4]. However, the combustion of this specific molecule generates a highly toxic and corrosive gas mixture, including hydrobromic acid (HBr), sulfur oxides (SOx), and nitrogen oxides (NOx). To prevent the atmospheric release of these acid rain precursors, the incinerator must be equipped with a post-combustion caustic scrubber (typically utilizing a sodium hydroxide, NaOH, solution)[4]. The scrubber neutralizes the acidic gases into benign aqueous salts.

Incineration A 3-Bromo-4-(propane-1-sulfonyl)aniline B Rotary Kiln Incinerator (820°C - 1600°C) A->B Thermal Oxidation C Combustion Gases (HBr, SOx, NOx) B->C Gas Phase D Caustic Scrubber (NaOH Solution) C->D Acidic Gas Scrubbing E Neutralized Salts (NaBr, Na2SO4, NaNO3) D->E Aqueous Effluent

Caption: High-temperature incineration and caustic scrubbing mechanism for complete mineralization.

Section 4: Remedial Technologies for Aqueous Waste (AOPs)

For laboratory washings or aqueous waste streams containing trace amounts (<1%) of the compound, Advanced Oxidation Processes (AOPs) combined with bioremediation provide a self-validating on-site treatment alternative[5].

Step-by-Step Remediation Protocol:

  • Fenton's Oxidation : Treat the aqueous waste with Fenton's reagent (Fe2+/H2O2) adjusted to pH 3.0. The catalytic generation of hydroxyl radicals (•OH) rapidly attacks the electron-rich aniline ring, initiating dehalogenation and desulfonation[5].

  • System Validation : Measure Total Organic Carbon (TOC) before and after treatment. A >90% reduction in TOC validates the breakdown of the recalcitrant aromatic structure, ensuring the effluent is safe for the next phase.

  • Biological Polishing : Introduce the pre-treated effluent to a bioreactor containing acclimated microbial strains (e.g., Thauera sp. or Acinetobacter sp.). These specific strains have demonstrated up to 100% degradation efficiency for halogenated anilines by utilizing the fragmented carbon chains as a primary energy source[3].

Section 5: Step-by-Step Laboratory Disposal Protocol

To ensure absolute regulatory compliance and operational safety, laboratory personnel must execute the following protocol:

  • Waste Segregation : Collect all solid and liquid waste containing 3-Bromo-4-(propane-1-sulfonyl)aniline in a dedicated, chemically compatible container (e.g., High-Density Polyethylene, HDPE). Critical Causality : Never mix this with non-halogenated solvents. Mixing halogenated and non-halogenated waste complicates the incineration routing, drastically increases disposal costs, and can cause unpredictable exothermic reactions.

  • Labeling : Affix a compliant hazardous waste label explicitly stating: "Toxic Organic Waste: Halogenated and Sulfonated Aniline Derivative." Include the specific hazards: "Toxic, Environmental Hazard, Combustion yields HBr and SOx."

  • Secondary Containment : Place the primary container within a secondary spill tray capable of holding 110% of the primary container's volume to mitigate accidental breaches.

  • Storage : Store in a designated Hazardous Waste Accumulation Area away from strong oxidizing agents, acids, and direct sunlight. Ensure the storage duration does not exceed the 90-day EPA regulatory limit.

  • Vendor Coordination : Contract exclusively with an EPA-approved hazardous waste management facility certified for rotary kiln incineration with caustic gas scrubbing capabilities[4].

Section 6: Quantitative Waste Management Summary

Waste Stream TypePrimary ContaminantRecommended Disposal MethodDestruction ByproductsRequired Post-Treatment
Solid/Powder Waste Pure compoundRotary Kiln Incineration (1600°C)HBr, SOx, NOx, CO2Caustic Scrubbing (NaOH)
Organic Solvent Waste Compound in organic solventLiquid Injection IncinerationHBr, SOx, NOx, CO2Caustic Scrubbing (NaOH)
Aqueous Wastewater Trace compound (<1%)Advanced Oxidation (Fenton's)Mineralized salts, small organicsBiological polishing (Thauera sp.)

References

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater Source: PubMed Central (PMC) - NIH URL: [Link]

  • Toxic Effects of p-Chloroaniline on Cells of Fungus Isaria fumosorosea SP535 and the Role of Cytochrome P450 Source: MDPI URL:[Link]

  • MECHANISTIC STUDY ON ANILINE-INDUCED ERYTHROCYTE TOXICITY Source: HRCAK - Srce URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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